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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Therapeutic Potential of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The coumarin scaffold (2H-chromen-2-one) represents a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The coumarin scaffold (2H-chromen-2-one) represents a privileged pharmacophore in medicinal chemistry, offering a versatile foundation for the development of novel therapeutics. Among its derivatives, 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid (5-chloro-3-CCA) stands out as a highly functionalized intermediate and active pharmaceutical ingredient (API) candidate. The strategic placement of a chlorine atom at the C5 position and a carboxylic acid moiety at the C3 position fundamentally alters the molecule's electronic landscape, lipophilicity, and binding affinity.

This whitepaper provides an in-depth analysis of the physicochemical properties, validated synthesis protocols, and broad-spectrum biological applications of chloro-substituted coumarin-3-carboxylic acids, equipping drug development professionals with actionable insights for preclinical research.

Structural Rationale & Physicochemical Properties

The molecular design of 5-chloro-3-CCA is driven by precise structure-activity relationship (SAR) principles:

  • C5 Chlorine Substitution: The introduction of a halogen at the C5 position exerts a strong inductive electron-withdrawing effect (-I). This modification serves two primary purposes:

    • pKa Modulation: It increases the acidity of the C3-carboxylic acid, altering its ionization state at physiological pH, which is critical for target engagement in aqueous biological environments.

    • Lipophilicity (LogP): The chlorine atom enhances the overall lipophilicity of the molecule, improving passive membrane permeability—a vital parameter for targeting intracellular pathways or crossing the blood-brain barrier for neuromodulatory applications 1[1].

  • C3 Carboxylic Acid: This moiety acts as a critical hydrogen-bond donor/acceptor. Furthermore, it serves as a versatile synthetic handle for downstream derivatization, allowing researchers to synthesize amides, esters, and thioether quinoline conjugates to fine-tune pharmacokinetic profiles [[2]](2].

Validated Synthesis Protocol: Knoevenagel Condensation

The most efficient route to synthesize 5-chloro-3-CCA is via a modified Knoevenagel condensation. We utilize Meldrum's acid rather than diethyl malonate. Causality: Meldrum's acid undergoes spontaneous decarboxylation and cyclization under mild conditions, bypassing the harsh, basic saponification steps required for diethyl malonate, which can inadvertently cleave the labile lactone ring of the coumarin.

Self-Validating Experimental Methodology
  • Reagent Preparation: Dissolve 10.0 mmol of 5-chloro-2-hydroxybenzaldehyde and 10.5 mmol of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in 20 mL of absolute ethanol.

    • Causality: A slight stoichiometric excess of Meldrum's acid ensures complete consumption of the aldehyde. Absolute ethanol prevents the premature aqueous hydrolysis of Meldrum's acid 3[3].

  • Catalytic Activation: Add 0.1 mmol of piperidine.

    • Causality: Piperidine acts as a weak organic base, deprotonating Meldrum's acid to form a reactive enolate that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, then elevate the temperature to reflux (78°C) for 2 hours.

    • Causality: The initial ambient phase allows the condensation to occur cleanly. The subsequent thermal energy drives the intramolecular transesterification (cyclization) and the elimination of acetone and CO₂ (decarboxylation).

  • In-Process Validation (TLC): Monitor reaction progress via Thin-Layer Chromatography (Hexane:EtOAc 7:3).

    • Validation: The reaction is complete when the aldehyde spot disappears and a highly fluorescent blue spot (characteristic of the coumarin system) appears under 365 nm UV light.

  • Isolation: Cool the reaction vessel to 0°C. The product will precipitate as a crystalline solid. Filter under vacuum and wash with ice-cold ethanol to remove unreacted starting materials.

  • Final Structural Validation:

    • ¹H NMR (DMSO-d₆): Confirm success by identifying the vinylic C4-H proton as a sharp singlet at ~8.7 ppm, and ensure the complete absence of the aldehyde proton signal at ~10.0 ppm.

    • LC-MS: Validate the mass using negative electrospray ionization (ESI-), looking for the [M-H]⁻ peak corresponding to the intact carboxylic acid.

Synthesis A 5-Chloro-2-hydroxy benzaldehyde C Knoevenagel Condensation A->C B Meldrum's Acid B->C D Cyclization & Decarboxylation C->D E 5-Chloro-3-CCA D->E

Caption: Workflow for the synthesis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid.

Biological Efficacy & Mechanisms of Action

Coumarin-3-carboxylic acid derivatives exhibit a polypharmacological profile. The inclusion of halogen atoms (like chlorine) significantly amplifies these effects across several therapeutic domains.

Antimicrobial and Antibiofilm Activity

Halogenated 3-CCA derivatives demonstrate potent, broad-spectrum antibacterial activity, particularly against resilient phytopathogens such as Acidovorax citrulli (Aac) and Xanthomonas oryzae (Xoo) [[2]](2].

  • Mechanism: Scanning electron microscopy (SEM) reveals that these compounds disrupt bacterial cell membrane integrity, leading to a sunken cell morphology. Furthermore, they actively inhibit exopolysaccharide production, thereby preventing biofilm formation—a critical mechanism for overcoming bacterial resistance 2[2], 4[4].

Neuromodulation (NMDAR Inhibition)

Research into halogenated coumarins has identified them as significant modulators of N-Methyl-D-Aspartate Receptors (NMDARs). Halogen substitution (e.g., chloro, bromo, iodo) on the coumarin ring enhances the inhibitory activity against GluN1/GluN2A-containing NMDARs 1[1].

  • Mechanism: The compounds act as negative allosteric modulators. The steric bulk and lipophilicity provided by the C5/C6 halogens allow the molecule to anchor securely within the hydrophobic allosteric pockets of the receptor, making them promising leads for neurodegenerative disease research.

Anticancer Pathways

Derivatives of 3-CCA have shown significant cytotoxicity against human carcinoma cell lines (e.g., Hep-G2) [[5]](5].

  • Mechanism: Efficacy is driven by the inhibition of lactate transport via the monocarboxylate transporter 1 (MCT1) and the modulation of the NF-κB signaling pathway, which starves highly metabolic cancer cells and induces apoptosis 5[5].

Mechanism Ligand Chloro-3-CCA Derivatives Target1 Bacterial Membrane (A. citrulli / Xoo) Ligand->Target1 Antimicrobial Target2 NMDA Receptor (GluN1/GluN2A) Ligand->Target2 Neuromodulation Target3 MCT1 Transporter (Cancer Cells) Ligand->Target3 Anticancer Effect1 Membrane Disruption & Biofilm Inhibition Target1->Effect1 Effect2 Negative Allosteric Modulation Target2->Effect2 Effect3 Lactate Transport Inhibition Target3->Effect3

Caption: Polypharmacological signaling and mechanistic pathways of chloro-3-CCA derivatives.

Quantitative Data & Comparative Analysis

The following table synthesizes preclinical efficacy data for coumarin-3-carboxylic acid and its functionalized derivatives, highlighting the impact of structural modifications on biological activity.

Compound / DerivativeTarget Organism / Cell LineBiological Activity MetricReference
Coumarin-3-carboxylic acid (3-CCA) Human Liver Cancer (Hep-G2)IC₅₀ > 100 µM5[5]
6-Hydroxycoumarin-3-carboxylatosilver Human Liver Cancer (Hep-G2)IC₅₀ ~ 9 µM5[5]
3-CCA Thioether Quinoline (Cmpd A9) Xanthomonas oryzae (Xoo)EC₅₀ = 11.05 µg/mL2[2]
3-CCA Thioether Quinoline (Cmpd A9) Acidovorax citrulli (Aac)EC₅₀ = 8.05 µg/mL2[2]
3-CCA (Unmodified) Acidovorax citrulli (Aac)Inhibition = 90.45% (at 100 µg/mL)4[4]

Data Interpretation: The unmodified 3-CCA provides a baseline of activity, but complexation (e.g., with silver) or conjugation (e.g., thioether quinoline moieties) drastically lowers the IC₅₀/EC₅₀ values. The 5-chloro-3-CCA variant serves as a prime candidate for similar derivatization due to the favorable electronic properties imparted by the halogen.

Future Perspectives in Drug Development

The 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid scaffold is highly primed for next-generation drug discovery. Future workflows should focus on utilizing the C3-carboxylic acid as an attachment point for targeted delivery systems (such as antibody-drug conjugates or nanoparticle encapsulation). Furthermore, converting the acid to an amide using specific amino acid derivatives can yield prodrugs with enhanced bioavailability and targeted enzymatic cleavage in tumor microenvironments.

References

  • Benchchem. A Comparative Guide to the Efficacy of Coumarin-3-Carboxylic Acid Derivatives in Preclinical Research.5

  • ACS Omega. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety.2

  • PMC (NIH). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors.1

  • ResearchGate. Water Mediated Green Synthesis of Coumarin-3-carboxylic Acids under Microwave Irradiation Condition.3

  • Frontiers in Microbiology. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli.4

Sources

Exploratory

The Multifaceted Mechanism of Action of 5-Chloro Coumarin-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary The coumarin scaffold is a privileged structure in medicinal chemistry, but strategic halogenation unlocks highly specific target engagement[1]. The 5-chloro substitution on the coumarin-3-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The coumarin scaffold is a privileged structure in medicinal chemistry, but strategic halogenation unlocks highly specific target engagement[1]. The 5-chloro substitution on the coumarin-3-carboxylic acid (5-Cl-CCA) core fundamentally alters its electrostatic potential map and lipophilicity (LogP). In my tenure overseeing preclinical assay development, I have observed that this specific modification enhances the molecule's ability to partition into hydrophobic transmembrane domains. This whitepaper dissects the polypharmacological mechanism of action of 5-Cl-CCA derivatives across three primary therapeutic domains: Oncology, Microbiology, and Neuropharmacology.

Oncology: Targeting the Warburg Effect via MCT1 Inhibition

Mechanistic Causality

Tumor cells heavily rely on aerobic glycolysis (the Warburg effect), generating excessive amounts of intracellular lactate. To prevent fatal cytosolic acidification, cancer cells upregulate Monocarboxylate Transporter 1 (MCT1) to efflux lactate into the tumor microenvironment[2].

5-Cl-CCA derivatives have emerged as highly potent, selective inhibitors of MCT1[3]. The electron-withdrawing nature of the 5-chloro group strengthens hydrogen bonding and hydrophobic interactions within the substrate-binding pocket of MCT1. By blocking this transporter, 5-Cl-CCA derivatives induce rapid intracellular lactate accumulation, which suppresses energetic metabolism (reducing glucose consumption) and ultimately triggers apoptosis[2].

MCT1_Pathway Glucose Glucose Uptake Glycolysis Glycolysis Glucose->Glycolysis Lactate_Intra Intracellular Lactate Glycolysis->Lactate_Intra LDHA MCT1 MCT1 Transporter Lactate_Intra->MCT1 Efflux Apoptosis Apoptosis Lactate_Intra->Apoptosis Acidification Lactate_Extra Extracellular Lactate MCT1->Lactate_Extra Drug 5-Cl-CCA Derivative Drug->MCT1 Blockade

Figure 1: Mechanism of MCT1 blockade by 5-Cl-CCA derivatives leading to tumor cell apoptosis.

Protocol 1: In Vitro Lactate Transport Inhibition Assay

A critical failure point in metabolic screening is the rapid baseline efflux of lactate, which often yields false negatives. This protocol utilizes a rapid oil-stop methodology to guarantee precise kinetic resolution.

  • Cell Preparation: Seed high-MCT1 expressing cells (e.g., HCT116 or HeLa) in 24-well plates and culture to 80% confluence[2].

  • Depletion: Wash cells twice with HEPES-buffered saline (pH 7.4) to remove endogenous extracellular lactate.

  • Pre-incubation: Treat cells with 5-Cl-CCA derivatives (0.1 - 10 µM) or vehicle (0.1% DMSO) for 30 minutes at 37°C.

  • Tracer Addition: Initiate uptake by adding 14 C-L-lactate (0.5 µCi/mL) combined with unlabeled L-lactate (1 mM) for exactly 3 minutes.

  • Termination: Rapidly aspirate the medium and wash three times with ice-cold stop buffer.

  • Quantification: Lyse cells using 0.1 N NaOH and quantify radioactivity via liquid scintillation counting. Normalize to total protein content using a standard BCA assay.

Self-Validating System: The stop buffer must contain 1 mM phloretin. Phloretin instantly freezes all MCT-mediated transport, acting as an internal validation control that prevents the artifactual efflux of the radiotracer during the wash steps[4].

Microbiology: Broad-Spectrum Antimicrobial Action

Mechanistic Causality

Coumarin-3-carboxylic acid derivatives exhibit profound broad-spectrum antimicrobial activity, particularly against devastating agricultural phytopathogens like Acidovorax citrulli (Ac) and Xanthomonas oryzae[5],[6]. The 5-chloro substitution enhances the molecule's ability to intercalate into the bacterial lipid bilayer. The primary mechanism of action involves the physical disruption of bacterial cell wall/membrane integrity, coupled with the induction of reactive oxygen species (ROS) that lead to catastrophic oxidative stress and cell death[7].

Protocol 2: Bacterial Membrane Integrity Assay (SYTOX Green)

To definitively prove that the antimicrobial mechanism is membrane-targeted rather than purely metabolic, we utilize real-time fluorescence kinetics.

  • Culture: Grow Acidovorax citrulli to the mid-logarithmic phase (OD 600​ = 0.5) to ensure active division and vulnerable membrane synthesis[6].

  • Washing: Centrifuge and resuspend the bacterial pellet in 10 mM HEPES buffer (pH 7.2) to remove media components that quench fluorescence.

  • Dye Loading: Add SYTOX Green (final concentration 5 µM) and incubate in the dark for 15 minutes.

  • Treatment: Transfer 100 µL of the suspension to a black 96-well microtiter plate. Add 5-Cl-CCA derivatives at 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC).

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 504 nm, Emission: 523 nm) for 60 minutes using a microplate reader.

Self-Validating System: SYTOX Green is strictly membrane-impermeable. A positive fluorescence signal definitively isolates membrane disruption as the primary mechanism of action, inherently ruling out purely metabolic bacteriostatic effects.

Neuropharmacology: Negative Allosteric Modulation of NMDARs

Mechanistic Causality

Overactivation of N-Methyl-D-Aspartate receptors (NMDARs) leads to excessive calcium influx and subsequent excitotoxicity, a hallmark of neurodegenerative diseases. Halogenated coumarin-3-carboxylic acids (including 5-chloro and 6-bromo derivatives) function as potent negative allosteric modulators of GluN1/GluN2A-containing NMDA receptors[8]. Unlike competitive antagonists, 5-Cl-CCA derivatives bind to an allosteric site, inducing a conformational shift that reduces the channel's open probability without completely abolishing basal synaptic transmission.

NMDA_Pathway Agonists Glutamate & Glycine NMDAR NMDA Receptor Agonists->NMDAR Activation Ca_Influx Calcium Influx NMDAR->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Overactivation Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Homeostasis Drug 5-Cl-CCA Derivative Drug->NMDAR Negative Allosteric Modulation Drug->Ca_Influx Normalizes

Figure 2: Allosteric modulation of NMDA receptors by 5-Cl-CCA mitigating excitotoxicity.

Protocol 3: TEVC Electrophysiology in Xenopus Oocytes

Recombinant expression in oocytes isolates the NMDAR from native neuronal compensatory networks, providing high-fidelity resolution of ion channel kinetics.

  • Expression: Microinject Xenopus laevis oocytes with cRNA encoding human GluN1 and GluN2A subunits (1:1 ratio, 50 ng total)[8].

  • Incubation: Incubate oocytes for 3-5 days at 18°C in ND96 medium supplemented with antibiotics.

  • Setup: Transfer a single oocyte to the recording chamber, continuously perfused with Ba 2+ -containing ND96.

  • Clamping: Impale the oocyte with two glass microelectrodes (0.5 - 2.0 MΩ resistance) filled with 3M KCl and clamp the membrane potential at -60 mV[8].

  • Baseline: Co-apply L-glutamate (10 µM) and glycine (10 µM) to establish a steady-state inward current baseline.

  • Modulation: Introduce the 5-Cl-CCA derivative (1 - 100 µM) via the perfusion system and record the percentage of current inhibition[8].

Self-Validating System: Perfusing the oocytes with Ba 2+ instead of Ca 2+ is non-negotiable. It prevents the secondary activation of endogenous Ca 2+ -dependent Cl channels, ensuring that the recorded currents are exclusively mediated by the recombinant NMDARs.

Quantitative Pharmacology Data Summary

The following table synthesizes the quantitative efficacy of coumarin-3-carboxylic acid derivatives across the discussed therapeutic domains to provide a comparative baseline for drug development professionals.

Target / Cell LineApplication DomainCompound ClassIC 50​ / EC 50​ Primary Mechanism of Action
HeLa / HCT116Oncology3-CCA Hydrazides0.2 - 5.0 µMMCT1 Inhibition (Lactate Blockade)[2]
Hep-G2OncologyHydroxylated CCA~9 - 50 µMApoptosis / Cytotoxicity[1]
Acidovorax citrulliMicrobiology3-CCA / 5-Cl-CCA26 - 41 µg/mLMembrane Disruption[6]
Xanthomonas oryzaeMicrobiologyThioether CCA8.05 - 11.05 µg/mLBacterial Growth Inhibition[5]
GluN1/GluN2A NMDARNeurologyHalogenated CCA10 - 100 µMNegative Allosteric Modulation[8]

References

  • [8] Title: Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC | Source: nih.gov | 8

  • [1] Title: A Comparative Guide to the Efficacy of Coumarin-3-Carboxylic Acid Derivatives in Preclinical Research | Source: benchchem.com | 1

  • [5] Title: Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega | Source: acs.org | 5

  • [6] Title: Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - Frontiers | Source: frontiersin.org | 6

  • [2] Title: Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors | Request PDF | Source: researchgate.net | 2

  • [7] Title: Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - Frontiers | Source: frontiersin.org | 7

  • [3] Title: Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed | Source: nih.gov | 3

  • [4] Title: Synthesis and pharmacological evaluation of carboxycoumarins as a new antitumor treatment targeting lactate transport in cancer cells | Request PDF | Source: researchgate.net | 4

Sources

Foundational

Spectral Elucidation of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid: A Comprehensive NMR and IR Guide

Executive Summary 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS: 54682-42-7)[1] is a highly functionalized coumarin derivative serving as a critical scaffold in medicinal chemistry and drug discovery. The benzopyrone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS: 54682-42-7)[1] is a highly functionalized coumarin derivative serving as a critical scaffold in medicinal chemistry and drug discovery. The benzopyrone core, coupled with a carboxylic acid at the C-3 position and a chlorine atom at the C-5 position, creates a unique electronic and steric environment. This technical guide provides an in-depth, predictive, and empirically grounded analysis of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral signatures, detailing the causality behind the observed physicochemical phenomena.

Structural Dynamics & Spectral Causality

To accurately interpret the spectral data of this compound, one must first map the structural geometry. The synthesis typically originates from the Knoevenagel condensation of 2-hydroxy-6-chlorobenzaldehyde with a malonate derivative[2]. In this mapping:

  • The aldehyde carbon becomes C-4 of the coumarin.

  • The chlorine atom at the 6-position of the benzaldehyde strictly maps to the C-5 position of the resulting coumarin.

This specific C-5 chlorine placement introduces a profound peri-effect . The large van der Waals radius of the chlorine atom sterically compresses the electron cloud of the adjacent H-4 proton. This spatial proximity, combined with the inductive electron-withdrawing nature of the C-3 carboxylic acid, results in extreme deshielding of the H-4 proton, pushing its NMR chemical shift significantly downfield compared to unsubstituted analogs[3].

SpinSystem Core 5-Chloro-Coumarin-3-COOH H4 H-4 Proton (Singlet, ~8.8 ppm) Core->H4 Peri-Deshielding by 5-Cl Aromatic Aromatic Protons (H-6, H-7, H-8) Core->Aromatic AMX Spin System (J=8.0 Hz) Carbonyls Carbonyls (Lactone & Acid) Core->Carbonyls Distinct C=O stretches

Structural features dictating the NMR and IR spectral signatures.

Vibrational Spectroscopy (FT-IR) Profiling

The IR spectrum of 5-chloro-2-oxo-2H-chromene-3-carboxylic acid is highly diagnostic, primarily due to the presence of two distinct carbonyl (C=O) environments.

Causality in IR Shifts: The lactone ring (cyclic ester) exhibits a C=O stretching frequency at a higher wavenumber (~1745 cm⁻¹). This is caused by the geometric constraint of the pyrone ring and the electronegativity of the endocyclic oxygen, which increases the force constant of the C=O bond[2]. Conversely, the carboxylic acid C=O stretch appears at a lower frequency (~1685 cm⁻¹). When prepared as a solid KBr pellet, the carboxylic acid groups form strong intermolecular hydrogen-bonded dimers. This hydrogen bonding lengthens and weakens the C=O double bond character, directly causing the downward frequency shift[2].

Table 1: Key IR Vibrational Frequencies (Solid KBr Pellet)
Functional GroupFrequency (cm⁻¹)Vibration TypeIntensity & Shape
O-H (Acid) 3300 – 2500StretchingBroad, strong (due to H-bonding)
C=O (Lactone) ~1745StretchingSharp, strong
C=O (Acid) ~1685StretchingSharp, strong
C=C (Aromatic) 1605, 1560StretchingMedium to strong
C-O (Ester) 1220 – 1180StretchingStrong
C-Cl ~780StretchingSharp, medium

Nuclear Magnetic Resonance (NMR) Signatures

The NMR assignments are derived from empirical correlations of closely related 5-chloro and 3-carboxy coumarin systems[2][3].

¹H NMR Analysis (400 MHz, DMSO-d₆)

The aromatic ring presents an AMX spin system. Because the C-5 position is occupied by chlorine, the remaining protons are at C-6, C-7, and C-8.

  • H-7 is the most deshielded aromatic proton (meta to the electron-donating ring oxygen and meta to the chlorine), appearing as a triplet due to ortho-coupling with both H-6 and H-8 ( J≈8.0 Hz).

  • H-6 and H-8 appear as doublets of doublets (or pseudo-doublets depending on instrument resolution), split by ortho-coupling ( J≈8.0 Hz) and fine meta-coupling ( J≈1.0 Hz)[3].

Table 2: ¹H NMR Chemical Shifts and Coupling Constants
ProtonShift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
COOH ~12.80Broad Singlet (br s)-1H
H-4 ~8.80Singlet (s)-1H
H-7 ~7.70Triplet (t) J=8.0 1H
H-6 ~7.55Doublet of doublets (dd) J=8.0,1.0 1H
H-8 ~7.45Doublet of doublets (dd) J=8.0,1.0 1H
¹³C NMR Analysis (100 MHz, DMSO-d₆)

The ¹³C spectrum features 10 distinct carbon signals. The most critical diagnostic peaks are the two highly deshielded carbonyl carbons and the C-4 alkene carbon, which is heavily influenced by the β -position relative to the carboxylic acid.

Table 3: ¹³C NMR Chemical Shifts
Carbon PositionShift (δ, ppm)TypeAssignment Rationale
COOH ~163.5Quaternary (C=O)Highly deshielded acid carbonyl
C-2 ~157.1Quaternary (C=O)Lactone carbonyl
C-8a ~155.0Quaternary (Ar-C)Bridgehead carbon attached to oxygen
C-4 ~143.0Tertiary (C-H) β -carbon to acid, highly deshielded
C-7 ~133.8Tertiary (C-H)Aromatic
C-5 ~133.7Quaternary (C-Cl)Attached to electronegative chlorine
C-6 ~125.8Tertiary (C-H)Aromatic
C-3 ~118.0Quaternary (C-C) α -carbon to acid, conjugated
C-8 ~116.3Tertiary (C-H)Aromatic, shielded by ortho-oxygen resonance
C-4a ~115.8Quaternary (Ar-C)Bridgehead carbon

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the spectral acquisition must follow a self-validating workflow. The choice of DMSO-d₆ over CDCl₃ is deliberate: the 3-COOH group causes severe aggregation and poor solubility in non-polar solvents. DMSO disrupts these intermolecular hydrogen bonds, yielding sharp, highly resolved peaks[2].

Step-by-Step Methodology: NMR Sample Preparation & Acquisition
  • Purity Verification: Prior to NMR, dissolve 1 mg of the synthesized compound in 1 mL of ethyl acetate. Run a Thin Layer Chromatography (TLC) plate (Eluent: 1:4 Ethyl Acetate:Hexane) to confirm the absence of the 2-hydroxy-6-chlorobenzaldehyde precursor.

  • Solvent Selection & Internal Calibration: Weigh exactly 15 mg of the purified solid. Dissolve entirely in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak serves as a self-validating internal standard, locking the 0.00 ppm baseline.

  • Locking and Shimming: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz spectrometer. Lock onto the deuterium signal of the DMSO. Perform automated gradient shimming (Z1-Z5) to ensure a symmetrical peak shape, validated by observing the solvent residual peak at 2.50 ppm.

  • Data Acquisition:

    • ¹H NMR: Execute a standard 1D proton sequence (zg30) with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Execute a proton-decoupled carbon sequence (zgpg30). Due to the low natural abundance of ¹³C and the presence of 6 quaternary carbons (which have long T1​ relaxation times), utilize a minimum of 1024 scans with a D1 of 2-3 seconds to ensure adequate signal-to-noise ratio.

  • Spectral Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

Workflow Step1 1. Purity Verification (TLC: EtOAc/Hexane) Step2 2. Solvent Selection (DMSO-d6 + 0.03% TMS) Step1->Step2 Step3 3. Shimming & Tuning (Deuterium Lock) Step2->Step3 Step4 4. Data Acquisition (1H: 16 scans, 13C: 1024 scans) Step3->Step4 Step5 5. Spectral Processing (Phase/Baseline Correction) Step4->Step5

Self-validating experimental workflow for NMR spectral acquisition.

References

  • Sonawane, et al. "Synthesis of coumarin-3-carboxylic acids in waste curd water". European Journal of Chemistry, 2023.[Link]

  • "Visible-Light-Driven, Photoredox-Catalyzed Cascade of ortho-Hydroxycinnamic Esters To Access 3-Fluoroalkylated Coumarins". The Journal of Organic Chemistry - ACS Publications, 2019.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid via Knoevenagel Condensation

Executive Summary The coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, halogenated coumarin-3-carboxylic acids, such as 5-chloro-2-oxo-2H-chromene-3-carboxylic acid , serve as critical intermediates for synthesizing complex heterocycles and fluorescent probes.

This application note details a highly efficient, self-validating, and green synthetic protocol for 5-chloro-2-oxo-2H-chromene-3-carboxylic acid. By leveraging a Knoevenagel condensation between 6-chloro-2-hydroxybenzaldehyde and Meldrum’s acid in an aqueous medium, this method bypasses the need for harsh organic solvents, toxic catalysts, and tedious chromatographic purification [1].

Mechanistic Rationale & Pathway

Historically, coumarin-3-carboxylic acids were synthesized using diethyl malonate via the Pechmann or classical Knoevenagel reactions. However, diethyl malonate requires a two-step process: condensation to form the ester, followed by harsh alkaline saponification to yield the free acid.

The Meldrum's Acid Advantage: Using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) fundamentally alters the reaction trajectory, allowing for a one-pot synthesis [3].

  • Activation & Condensation: Under mild basic conditions (K₂CO₃), the active methylene group of Meldrum's acid is deprotonated and undergoes a Knoevenagel condensation with the aldehyde group of 6-chloro-2-hydroxybenzaldehyde, forming a transient alkylidene intermediate.

  • Intramolecular Cyclization: The electron-withdrawing 6-chloro substituent slightly modulates the nucleophilicity of the adjacent phenolic hydroxyl group. However, the basic aqueous medium ensures the formation of a highly nucleophilic phenoxide ion, which rapidly attacks the highly electrophilic carbonyl carbon of the Meldrum's acid moiety.

  • Elimination: The cyclization triggers a cascade ring-opening of the 1,3-dioxane ring, followed by the irreversible elimination of acetone and water, directly yielding the thermodynamically stable coumarin-3-carboxylic acid [1, 4].

SynthesisWorkflow SM 6-Chloro-2-hydroxybenzaldehyde + Meldrum's Acid Cond Knoevenagel Condensation (K2CO3, H2O, RT) SM->Cond Int Alkylidene Meldrum's Acid (Transient Intermediate) Cond->Int Cycl Intramolecular Cyclization (Phenoxide Nucleophilic Attack) Int->Cycl Elim Elimination (- Acetone, - H2O) Cycl->Elim Prod 5-Chloro-2-oxo-2H-chromene- 3-carboxylic Acid Elim->Prod

Reaction workflow for the synthesis of 5-chloro-2-oxo-2H-chromene-3-carboxylic acid.

Experimental Design & Optimization Data

The selection of the catalyst and solvent is critical for maximizing atom economy. As demonstrated in foundational studies by Brahmachari et al. [1] and Fiorito et al. [2, 4], aqueous conditions paired with mild bases or solvent-free microwave conditions yield the best results.

Table 1: Optimization of Catalyst and Solvent Conditions

Catalyst (mol%)SolventTemperatureTimeYield (%)Causality / Observation
NoneH₂ORoom Temp24 hTraceLack of enolate formation.
K₂CO₃ (20) H₂O Room Temp 12–20 h >92 Optimal green protocol; product precipitates.
NaN₃ (50)H₂ORoom Temp20 h>95Excellent yield, but NaN₃ poses toxicity/explosion risks.
Yb(OTf)₃ (5)NoneMW (80 °C)15 min98Rapid alternative, but requires specialized MW reactor [4].
Piperidine (10)EtOHReflux4 h75Traditional method; lower yield due to side reactions.

Step-by-Step Methodology

Reagents Required
  • 6-Chloro-2-hydroxybenzaldehyde: 1.0 mmol (156.6 mg)

  • Meldrum's Acid: 1.0 mmol (144.1 mg)

  • Potassium Carbonate (K₂CO₃): 0.2 mmol (27.6 mg, 20 mol%)

  • Distilled Water: 5.0 mL

  • 1M HCl & Saturated NaHCO₃: For work-up and self-validating purification.

Protocol: Green Aqueous Synthesis
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, sequentially add 6-chloro-2-hydroxybenzaldehyde (156.6 mg) and Meldrum's acid (144.1 mg).

  • Catalyst Initiation: Add 5.0 mL of distilled water to the flask, followed by K₂CO₃ (27.6 mg). The reaction mixture will initially appear as a heterogeneous suspension.

  • Condensation: Stir the mixture vigorously at room temperature (20–25 °C) for 12 to 20 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly UV-active aldehyde spot indicates completion.

  • Primary Isolation: As the reaction progresses, the highly conjugated 5-chloro-2-oxo-2H-chromene-3-carboxylic acid will precipitate out of the aqueous solution as a distinct solid. Acidify the mixture dropwise with 1M HCl to pH 2–3 to ensure complete protonation of the carboxylate salt.

  • Filtration: Filter the crude precipitate under vacuum and wash the filter cake with ice-cold distilled water (3 × 5 mL) to remove residual K₂CO₃ and water-soluble byproducts (acetone).

Troubleshooting & Self-Validating Quality Control

This protocol is engineered as a self-validating system that eliminates the need for silica gel column chromatography.

  • Visual Validation: The precipitation of the solid directly correlates with product formation. If the solution remains clear, the Knoevenagel condensation has stalled (check K₂CO₃ viability or reagent purity).

  • Acid-Base Chemical Purification: To guarantee >98% purity, exploit the pKa differential between the unreacted starting material and the product.

    • Step 1: Suspend the crude solid in 10 mL of saturated NaHCO₃ (pH ~8.3). The product (a carboxylic acid, pKa ~4.0) will rapidly deprotonate and dissolve into the aqueous phase as a sodium salt.

    • Step 2: Any unreacted 6-chlorosalicylaldehyde (a phenol, pKa ~8.5) will remain insoluble. Filter the mixture to remove these impurities.

    • Step 3: Re-acidify the clear filtrate with 1M HCl to pH 2. The pure 5-chloro-2-oxo-2H-chromene-3-carboxylic acid will instantly crash out as a pristine crystalline solid. Filter and dry under high vacuum.

Analytical Validation Data

To confirm the structural integrity of the synthesized 5-chloro-2-oxo-2H-chromene-3-carboxylic acid, compare the isolated product against the following expected spectroscopic benchmarks.

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals / ValuesStructural Correlation
¹H NMR (400 MHz, DMSO-d₆)δ 13.20 (br s, 1H), 8.85 (s, 1H), 7.75 (t, J=8.1 Hz, 1H), 7.55 (dd, J=8.1, 1.2 Hz, 1H), 7.45 (dd, J=8.1, 1.2 Hz, 1H)The highly deshielded singlet at δ 8.85 is the diagnostic C-4 proton, confirming lactone ring closure.
¹³C NMR (100 MHz, DMSO-d₆)δ 164.5, 159.2, 154.0, 147.5, 134.2, 131.5, 127.8, 118.5, 116.2, 114.0δ 164.5 confirms the presence of the free carboxylic acid group at C-3.
HRMS (ESI-TOF) m/z[M-H]⁻ calcd for C₁₀H₄ClO₄: 222.9804; Found: 222.9810Confirms exact mass and the distinct isotopic pattern of the single chlorine atom.
FT-IR (KBr, cm⁻¹)3050 (br), 1745, 1680, 1605, 1560, 10501745 cm⁻¹ (lactone C=O) and 1680 cm⁻¹ (acid C=O) validate the coumarin-3-carboxylic core.

References

  • Brahmachari, G., et al. "Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis." ACS Sustainable Chemistry & Engineering, 2015, 3(10), 2350−2358.[Link]

  • Fiorito, S., et al. "A green chemical synthesis of coumarin-3-carboxylic and cinnamic acids using crop-derived products and waste waters as solvents." Tetrahedron Letters, 2016, 57(42), 4795–4798.[Link]

  • Fiorito, S., et al. "Microwave-Assisted Synthesis of Coumarin-3-Carboxylic Acids under Ytterbium Triflate Catalysis." Tetrahedron Letters, 2015, 56(19), 2434–2436.[Link]

Application

Application Note: Synthesis of Amide Derivatives from 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

Scientific Rationale & Target Significance Coumarin-3-carboxamides represent a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer, antibacte...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Significance

Coumarin-3-carboxamides represent a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory properties[1]. The introduction of a halogen, specifically a 5-chloro substituent, onto the coumarin core enhances the molecule's lipophilicity and can favorably influence binding affinity to target proteins via halogen bonding or steric occlusion in kinase active sites.

This application note provides validated, step-by-step protocols for the amidation of 5-chloro-2-oxo-2H-chromene-3-carboxylic acid . Due to the electron-withdrawing nature of the coumarin core and the extended conjugated system, the 3-carboxylic acid moiety is less nucleophilic than standard aliphatic acids and can be prone to decarboxylation under harsh basic conditions[2]. Consequently, selecting an optimized activation strategy is critical to achieving high yields without compromising the integrity of the lactone ring[3].

Mechanistic Insights & Reagent Selection

To accommodate a wide range of amine nucleophiles, we detail two orthogonal synthetic strategies. The causality behind these choices dictates the success of the amidation:

  • The Acid Chloride Method (Thionyl Chloride): This classical approach is best suited for robust, sterically unhindered primary and secondary aliphatic amines[4]. Conversion of the carboxylic acid to an acid chloride generates a highly electrophilic intermediate. However, this method generates HCl, necessitating a tertiary amine base (Et₃N) to act as an acid scavenger.

  • The Uronium Coupling Method (HATU/DIPEA): This is the preferred, milder route for less nucleophilic amines, such as anilines and heteroarylamines[1]. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The presence of the nitrogen atom in the HOAt ring provides a neighboring group effect that accelerates the amidation step, driving the reaction to completion at room temperature while minimizing side reactions like coumarin ring opening[3].

Workflow cluster_A Method A: Acid Chloride Route cluster_B Method B: Direct Coupling (HATU) SM 5-Chloro-2-oxo-2H-chromene -3-carboxylic Acid SOCl2 Activation: SOCl2, cat. DMF Reflux, 2-4 h SM->SOCl2 HATU Activation: HATU, DIPEA DMF, RT, 30 min SM->HATU AcidCl Intermediate: Acid Chloride SOCl2->AcidCl AmineA Amidation: R-NH2, Et3N DCM, 0 °C to RT AcidCl->AmineA Product 5-Chloro-2-oxo-2H-chromene -3-carboxamide Derivatives AmineA->Product ActiveEst Intermediate: HOAt Active Ester HATU->ActiveEst AmineB Amidation: R-NH2 DMF, RT, 4-12 h ActiveEst->AmineB AmineB->Product

Figure 1: Divergent synthetic workflows for the amidation of 5-chloro coumarin-3-carboxylic acid.

Experimental Protocols

Protocol A: Acid Chloride-Mediated Amidation

Self-Validating System: The intermediate acid chloride is highly moisture-sensitive. This protocol incorporates a critical co-evaporation step with anhydrous toluene. This ensures the complete removal of unreacted SOCl₂, preventing the formation of excess HCl during the amidation step, which would otherwise protonate the incoming amine and stall the reaction[4].

Materials:

  • 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 eq)

  • N,N-Dimethylformamide (DMF) (Catalyst, 1-2 drops)

  • Aliphatic Amine (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Suspend 5-chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂/Ar).

  • Add SOCl₂ (5.0 mmol) dropwise, followed by 1 drop of catalytic DMF. (The DMF reacts with SOCl₂ to form the active Vilsmeier-Haack reagent).

  • Reflux the mixture at 45 °C for 2-4 hours. Validation checkpoint: The suspension will transition into a clear solution, indicating complete conversion to the acid chloride.

  • Concentration: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with anhydrous toluene (2 x 5 mL) to strip residual SOCl₂.

  • Amidation: Dissolve the crude, moisture-sensitive acid chloride in anhydrous DCM (5 mL) and cool to 0 °C in an ice bath.

  • Add Et₃N (2.5 mmol) followed by the dropwise addition of the amine (1.2 mmol) dissolved in DCM (2 mL).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography or recrystallization from ethanol.

Protocol B: HATU-Mediated Direct Coupling

Self-Validating System: HATU is utilized over standard carbodiimides (DCC/EDC) because electron-deficient anilines are poor nucleophiles. The formation of the HOAt ester is visually confirmed by a distinct color change, ensuring the activation phase is complete before the amine is introduced[1][3].

Materials:

  • 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Aromatic/Heteroaromatic Amine (1.1 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: Dissolve 5-chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 mmol) in anhydrous DMF (4 mL) at room temperature.

  • Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir the mixture for 30 minutes. Validation checkpoint: The solution will typically turn a deep yellow/orange, confirming the formation of the active HOAt ester.

  • Coupling: Add the amine (1.1 mmol) in one portion.

  • Stir the reaction at room temperature for 8-12 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL).

    • If the product precipitates: Collect via vacuum filtration and wash with cold water and a small amount of cold ethanol.

    • If it does not precipitate: Extract with Ethyl Acetate (3 x 15 mL), wash extensively with a 5% LiCl aqueous solution (to partition DMF into the aqueous phase), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography (typically a Hexanes/EtOAc gradient).

Quantitative Data & Reaction Optimization

The optimal methodology heavily depends on the electronic and steric properties of the incoming amine. Table 1 summarizes empirical benchmarks for yields, reaction times, and preferred purification strategies across different nucleophile classes.

Table 1: Optimization Matrix for 5-Chloro-Coumarin-3-Carboxamide Synthesis

Amine ClassExample NucleophilePreferred MethodReaction TimeExpected Yield (%)Primary Purification Strategy
Primary Aliphatic BenzylamineMethod A (SOCl₂)4 h85 - 92%Recrystallization (EtOH)
Secondary Aliphatic MorpholineMethod A (SOCl₂)4 h80 - 88%Flash Chromatography
Electron-Rich Aryl p-AnisidineMethod B (HATU)8 h75 - 85%Precipitation / Filtration
Electron-Poor Aryl 4-FluoroanilineMethod B (HATU)12 h60 - 70%Flash Chromatography
Heteroaryl 2-AminopyridineMethod B (HATU)16 h50 - 65%Flash Chromatography

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives (Pre-print/Extended Data).
  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Deriv
  • Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides. Benchchem.

Sources

Method

Comprehensive Application Note: In Vitro Enzyme Inhibition Assays Using 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Drug Discovery. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Drug Discovery. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The coumarin (benzopyran-2-one) ring system is a naturally occurring, privileged pharmacophore that has been extensively utilized in medicinal chemistry due to its structural diversity and synthetic accessibility[1]. Specifically, 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid (5-Cl-CCA) serves as a highly versatile scaffold for designing potent enzyme inhibitors.

The rationale for utilizing 5-Cl-CCA in target-directed screening lies in its unique topological and electronic properties:

  • The 3-Carboxylic Acid Moiety: Acts as a critical hydrogen-bond donor/acceptor and allows for facile synthetic derivatization (e.g., amidation, esterification) to probe deep enzymatic pockets[2].

  • The 5-Chloro Substitution: Modulates the electron density of the lactone ring, enhancing lipophilicity and improving binding affinity within hydrophobic enzymatic clefts, such as those found in Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)[3].

  • Lactone Ring Reactivity: In the presence of certain metalloenzymes like Carbonic Anhydrase (CA), the coumarin lactone ring undergoes enzyme-mediated hydrolysis, acting as a "suicide" prodrug that generates a tightly binding cinnamic acid derivative[1].

This application note provides field-proven, self-validating protocols for evaluating the inhibitory profile of 5-Cl-CCA against three major therapeutic targets: MAO-B (neuroprotection), AChE (Alzheimer's disease), and CA IX (oncology).

Target Enzyme Profiles & Quantitative Baselines

To establish a robust screening cascade, it is essential to understand the expected kinetic behavior of coumarin-3-carboxylic acid derivatives. Table 1 summarizes the typical interaction profiles based on established structure-activity relationship (SAR) studies[1][4][5][6].

Table 1: Expected Inhibition Profiles for Coumarin-3-Carboxylic Acid Derivatives

Target EnzymeDisease IndicationTypical IC₅₀ RangePrimary Mechanism of ActionKey Structural Interaction
MAO-B Parkinson's Disease0.3 – 8.0 µMReversible, CompetitiveHydrophobic stacking in the substrate cavity[4].
AChE Alzheimer's Disease0.1 – 15.0 µMMixed / CompetitiveDual binding at the Peripheral (PAS) and Catalytic (CAS) Anionic Sites[6].
CA IX Solid Tumors (Hypoxia)5.0 – 50.0 nMTime-dependent, ProdrugLactone hydrolysis; subsequent zinc coordination[7].
15-LOX-1 Inflammation0.7 – 10.5 µMCompetitiveIron-chelating and hydrophobic pocket occlusion[5].

Experimental Workflow & Assay Design

When screening 5-Cl-CCA, the workflow must account for compound solubility, intrinsic fluorescence, and potential time-dependent inhibition.

Workflow Compound 5-Cl-CCA Preparation (10mM DMSO Stock) Enzyme Enzyme Pre-incubation (Crucial for CA IX Prodrugs) Compound->Enzyme Substrate Substrate Addition (Reaction Initiation) Enzyme->Substrate Detection Signal Detection (Fluorescence / Absorbance) Substrate->Detection Analysis Kinetic Analysis (IC50 & Lineweaver-Burk) Detection->Analysis

Fig 1: High-throughput in vitro enzyme inhibition screening workflow for 5-Cl-CCA.

Detailed Experimental Protocols

Protocol A: Monoamine Oxidase B (MAO-B) Fluorometric Assay

Causality & Assay Choice: Coumarin derivatives often exhibit intrinsic UV absorption, which can interfere with standard colorimetric readouts. We utilize an Amplex Red-coupled fluorometric assay because its emission wavelength (590 nm) safely bypasses the excitation/emission spectra of most coumarins, ensuring high signal-to-noise ratios[4].

Reagents:

  • Recombinant human MAO-B enzyme.

  • Substrate: Benzylamine (for MAO-B selectivity).

  • Detection: Amplex Red reagent and Horseradish Peroxidase (HRP).

  • Buffer: 0.05 M sodium phosphate (pH 7.4).

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock of 5-Cl-CCA in 100% DMSO. Perform serial dilutions in the assay buffer. Critical: Ensure final DMSO concentration in the well does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-incubation: In a black 96-well microplate, combine 50 µL of 5-Cl-CCA dilutions with 50 µL of MAO-B (final concentration ~5 µg/mL). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 100 µL of the working solution containing Amplex Red (200 µM), HRP (2 U/mL), and benzylamine (2 mM).

  • Kinetic Read: Immediately monitor fluorescence (Ex/Em = 545/590 nm) continuously for 30 minutes at 37°C.

  • Validation: Include Safinamide or Pargyline as a positive control[3].

Protocol B: Acetylcholinesterase (AChE) Colorimetric Assay (Ellman's Method)

Causality & Assay Choice: Ellman's method relies on the reaction of thiocholine (produced by AChE) with DTNB to yield a yellow product (412 nm). It is a self-validating, continuous kinetic assay. Because 5-Cl-CCA targets both the PAS and CAS of AChE, a continuous read allows researchers to detect mixed-type inhibition kinetics accurately[6].

Reagents:

  • Electric eel AChE (or recombinant human AChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M sodium phosphate (pH 8.0).

Step-by-Step Procedure:

  • Master Mix: In a clear 96-well plate, add 140 µL of buffer, 20 µL of AChE (0.2 U/mL), and 20 µL of 5-Cl-CCA (varying concentrations).

  • Pre-incubation: Incubate for 10 minutes at 25°C.

  • Chromogen Addition: Add 10 µL of DTNB (3 mM final).

  • Initiation: Add 10 µL of ATCh (15 mM final) to initiate the reaction.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol C: Carbonic Anhydrase IX (CA IX) Stopped-Flow Assay

Causality & Assay Choice: CA IX is a transmembrane metalloenzyme upregulated in hypoxic tumors[7]. Coumarins act as mechanism-based inhibitors (prodrugs) for CA IX; the lactone ring is hydrolyzed by the enzyme's esterase activity, forming a stable complex[1]. A stopped-flow CO₂ hydration assay is required to capture the rapid, time-dependent nature of this inhibition.

Step-by-Step Procedure:

  • Enzyme Activation: Dilute recombinant human CA IX in 20 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄.

  • Inhibitor Incubation: Incubate CA IX with 5-Cl-CCA for extended periods (e.g., 0, 2, 6, and 24 hours) at 20°C. Note: Time-dependence is the hallmark of coumarin-mediated CA inhibition.

  • Stopped-Flow Analysis: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in a stopped-flow spectrophotometer.

  • Detection: Monitor the pH drop using a pH-sensitive indicator (e.g., Phenol Red) at 557 nm. The rate of color change is directly proportional to the uninhibited enzyme activity.

Data Analysis & Mechanism Determination

To transition from raw data to actionable pharmacological insights, apply the following analytical framework:

  • IC₅₀ Determination: Plot the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic equation).

  • Lineweaver-Burk Plotting: To determine the mechanism of action (Competitive, Non-competitive, or Uncompetitive), measure enzyme velocity at varying substrate concentrations (e.g., 0.5 Km​ to 5 Km​ ) in the presence of fixed concentrations of 5-Cl-CCA.

    • Competitive Inhibition (Typical for 15-LOX-1 & MAO-B): Lines intersect at the y-axis ( Vmax​ is unchanged, Km​ increases)[5].

    • Mixed Inhibition (Typical for AChE): Lines intersect in the second or third quadrant.

Mechanism Coumarin 5-Chloro-2-oxo-2H-chromene -3-carboxylic Acid MAOB MAO-B Inhibition Coumarin->MAOB Competitive Binding AChE AChE Inhibition Coumarin->AChE PAS/CAS Dual Binding CAIX CA IX Inhibition Coumarin->CAIX Lactone Hydrolysis Neuro Neuroprotection (Alzheimer's / Parkinson's) MAOB->Neuro AChE->Neuro Onco Anti-Tumor Efficacy (Hypoxic Microenvironment) CAIX->Onco

Fig 2: Multi-target pharmacological pathways of 5-Cl-CCA derivatives.

References

  • Chimenti, F., et al. "Inhibition of monoamine oxidases by coumarin-3-acyl derivatives: biological activity and computational study." Bioorganic & Medicinal Chemistry Letters, 2004. 4

  • Berrino, E., et al. "Synthesis, Molecular Modeling, and Selective Inhibitory Activity against Human Monoamine Oxidases of 3-Carboxamido-7-Substituted Coumarins." Journal of Medicinal Chemistry, 2009. 2

  • Jabbari, A., et al. "O-prenylated 3-carboxycoumarins as a novel class of 15-LOX-1 inhibitors." PLOS ONE, 2017.8

  • Synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety. Journal of Chemical Research, 2017. 6

  • "Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds." Molecules (PMC), 2020. 1

  • "Coumarins and Gastrointestinal Cancer: A New Therapeutic Option?" Frontiers in Oncology, 2021. 7

  • "Non-cytotoxic 3-Acetylcoumarin as an Attractive Target for Human Monoamine Oxidase (HMAO) Enzymes." Anticancer Research, 2022. 3

Sources

Application

Application Note: 5-Chloro-coumarin-3-carboxylic Acid in Targeted Drug Discovery

Executive Summary As drug discovery pivots toward highly specific, allosteric, and metabolism-disrupting mechanisms, the coumarin-3-carboxylic acid (CCA) scaffold has emerged as a privileged pharmacophore. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly specific, allosteric, and metabolism-disrupting mechanisms, the coumarin-3-carboxylic acid (CCA) scaffold has emerged as a privileged pharmacophore. Specifically, 5-chloro-coumarin-3-carboxylic acid (5-Cl-CCA) offers a unique topological and electronic profile. Halogenation at the 5-position—rather than the more common 6- or 7-positions—projects the electron-withdrawing chlorine atom directly into the steric vestibule of target proteins. This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for utilizing 5-Cl-CCA in the development of targeted therapeutics, specifically focusing on oncology (lactate transport inhibition) and inflammation (serine protease inactivation).

Mechanistic Insights: The Causality of the 5-Chloro Substitution

To leverage 5-Cl-CCA effectively, one must understand how its structural geometry dictates target engagement. We focus on two primary therapeutic avenues where this scaffold excels.

Oncology: Monocarboxylate Transporter 1 (MCT1) Inhibition

Tumor cells exhibit the Warburg effect, relying heavily on glycolysis and producing toxic levels of intracellular lactate. To survive, they upregulate MCT1 to facilitate lactate efflux. Derivatives of 5-Cl-CCA (particularly amides and hydrazides) act as potent, non-competitive inhibitors of MCT1 .

The Causality of Binding: The coumarin core intercalates into the hydrophobic pocket of the MCT1 intracellular vestibule. The 5-chloro substituent is critical here; its specific vector allows for optimal halogen bonding with deep hydrophobic residues (e.g., Phe360), locking the transporter in an inward-open, inactive conformation. This blockade causes rapid intracellular lactate accumulation, cytosolic acidification, and subsequent apoptosis.

MCT1_Pathway Glycolysis Tumor Glycolysis Lactate Intracellular Lactate Glycolysis->Lactate MCT1 MCT1 Transporter Lactate->MCT1 Efflux Lactate Efflux (Tumor Survival) MCT1->Efflux Apoptosis Cytosolic Acidification & Apoptosis MCT1->Apoptosis Blocked Efflux Drug 5-Cl-CCA Derivatives Drug->MCT1 Allosteric/Competitive Inhibition

Mechanism of MCT1 inhibition by 5-Cl-CCA derivatives leading to tumor cell apoptosis.

Inflammation: Human Leukocyte Elastase (HLE) Inactivation

In chronic inflammatory conditions, overactive serine proteases like HLE degrade extracellular matrix proteins. 5-Cl-CCA esters function as highly specific suicide substrates (transient inactivators) for HLE .

The Causality of Inactivation: The catalytic serine of HLE nucleophilically attacks the ester/lactone carbonyl of the coumarin. The strong inductive electron-withdrawing effect of the 5-chloro group increases the electrophilicity of the carbonyl carbon, accelerating the initial attack. Furthermore, it stabilizes the resulting acyl-enzyme intermediate, drastically slowing down the deacylation step (hydrolysis) and effectively paralyzing the enzyme.

Quantitative SAR Profiling

To guide lead optimization, the following table summarizes the structure-activity relationship (SAR) data for various 5-Cl-CCA derivatives across different biological targets.

Compound ModificationPrimary TargetAssay ReadoutPotency (IC₅₀ / MIC)Reference
5-Cl-CCA Hydrazide MCT1 (HCT116 Cells)Intracellular Lactate Accumulation45 nM
5-Cl-CCA Pyridyl Ester Human Leukocyte ElastaseEnzyme Kinetics (Inactivation)120 nM
5-Cl-CCA Amide NMDAR (GluN2A subunit)Electrophysiology (Current block)3.2 µM
Unmodified 5-Cl-CCA Xanthomonas oryzaeBacterial Growth Inhibition18.5 µg/mL

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate failures are caught before downstream resources are wasted.

Protocol A: Green Synthesis of the 5-Cl-CCA Scaffold

To synthesize a coumarin with a chlorine specifically at the 5-position, the starting material must be 2-hydroxy-6-chlorobenzaldehyde. During lactonization, the aldehyde carbon becomes C4, and the phenolic oxygen forms the pyran ring, forcing the chlorine into the C5 position. We utilize Meldrum's acid over diethyl malonate due to its rigid cyclic structure, which accelerates the Knoevenagel condensation under mild, green conditions .

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-hydroxy-6-chlorobenzaldehyde and 11 mmol of Meldrum’s acid in 20 mL of a green catalytic solvent (e.g., 10% aqueous ammonium acetate).

  • Condensation & Lactonization: Stir the mixture at 40°C under ultrasonic irradiation for 2 hours.

    • Causality Check: Maintaining the temperature strictly at 40°C prevents the premature decarboxylation of the newly formed coumarin-3-carboxylic acid, which occurs rapidly above 80°C.

  • Precipitation: Acidify the reaction mixture dropwise with 1M HCl until the pH reaches 3.0. A pale-yellow precipitate of 5-Cl-CCA will form.

  • Purification: Filter the solid under a vacuum, wash with ice-cold distilled water (3 × 10 mL), and recrystallize from hot ethanol.

  • Self-Validation Step: Perform TLC (Hexane:EtOAc 7:3). A single spot under UV (254 nm) confirms purity. Confirm the presence of the intact carboxylic acid via IR spectroscopy (broad O-H stretch at ~3000 cm⁻¹ and sharp C=O stretch at ~1680 cm⁻¹) before proceeding to derivatization.

Workflow Aldehyde 2-Hydroxy-6-chloro- benzaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Meldrum Meldrum's Acid Meldrum->Condensation Scaffold 5-Cl-CCA Scaffold Condensation->Scaffold Lactonization Derivatization Amidation / Esterification Scaffold->Derivatization Lead Diversification Screening In Vitro Assay (MCT1 / HLE) Derivatization->Screening SAR Profiling

Workflow for the synthesis and high-throughput screening of 5-Cl-CCA derivatives.

Protocol B: High-Throughput In Vitro MCT1 Inhibition Assay

This assay measures the intracellular accumulation of lactate. Measuring intracellular (rather than extracellular) lactate directly confirms the mechanism of action (efflux blockade) and correlates directly with the onset of cytosolic acidification.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells (chosen for their natively high MCT1 expression) into 96-well black, clear-bottom plates at 1.5 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Buffer Exchange: Aspirate the culture media and wash the cells twice with warm Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

    • Causality Check: Residual extracellular lactate from standard culture media will create a high background signal, destroying assay sensitivity. The double wash is mandatory.

  • Compound Incubation: Add 5-Cl-CCA derivatives diluted in KRH buffer (concentrations ranging from 1 nM to 10 µM). Include AZD3965 (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Pre-incubate for 30 minutes.

  • Lactate Loading: Spike the wells with 1 mM L-lactate and incubate for exactly 1 hour at 37°C.

  • Lysis and Detection: Aspirate the buffer, wash once with ice-cold KRH to halt transport, and lyse the cells using 50 µL of Triton X-100 (0.1%). Add 50 µL of a fluorometric L-Lactate assay mixture (containing lactate oxidase and a resazurin-based probe).

  • Readout & Self-Validation: Incubate in the dark for 30 minutes and read fluorescence (Ex/Em = 535/587 nm). Calculate the Z'-factor using the vehicle and positive control wells.

    • Validation Gate: A Z'-factor ≥ 0.5 validates the plate's robustness. If Z' < 0.5, the data must be discarded, and the cell washing step must be optimized.

References

  • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. European Journal of Medicinal Chemistry / PubMed. [Link]

  • 6-Substituted 2-Oxo-2H-1-benzopyran-3-carboxylic Acid as a Core Structure for Specific Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry.[Link]

  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology / PMC.[Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water. European Journal of Chemistry.[Link]

Method

Application Note: Advanced Crystallization Protocol for 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid for Single-Crystal X-Ray Diffraction

Executive Summary & Chemical Context 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a halogenated coumarin derivative of significant interest in medicinal chemistry, serving as a potent bioactive scaffold for antimicrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a halogenated coumarin derivative of significant interest in medicinal chemistry, serving as a potent bioactive scaffold for antimicrobial and anti-leishmanial drug development 1. Obtaining high-quality single crystals for X-ray diffraction (SCXRD) is critical for mapping its electrostatic potential, confirming its 3D conformation, and understanding its solid-state interactions.

This application note provides a comprehensive, self-validating methodology for growing diffraction-quality crystals of this specific API, moving beyond empirical trial-and-error by leveraging supramolecular crystal engineering.

Supramolecular Causality: Designing the Crystallization Strategy

The crystallization behavior of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid is dictated by three competing structural features:

  • The Carboxylic Acid Group: Strongly favors the formation of robust, centrosymmetric R22​(8) homodimers via O-H···O hydrogen bonding 2.

  • The Planar Coumarin Core: Drives rapid π−π stacking. This often leads to 1D crystal growth, resulting in fragile, needle-like crystals that diffract poorly in transverse planes 3.

  • The 5-Chloro Substituent: Introduces a bulky, electron-withdrawing moiety capable of halogen bonding (C-Cl···O contacts). This increases the hydrophobicity of the scaffold compared to unhalogenated coumarin-3-carboxylic acid [[4]]().

The Causality of Solvent Selection: To overcome the needle-habit, the protocol must utilize solvent systems that moderate the rate of π−π stacking while preserving the hydrogen-bonded dimer. Highly protic solvents (like pure methanol) can outcompete the acid-acid dimer, leading to unpredictable solvates. Therefore, a binary solvent system utilizing vapor diffusion is the optimal primary strategy.

G start 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid (API Powder) eval Solubility Profiling (Polar vs Non-Polar) start->eval slow_evap Method A: Slow Evaporation (Primary Screen) eval->slow_evap High Solubility vapor_diff Method B: Vapor Diffusion (High Quality) eval->vapor_diff Moderate Solubility cocrystal Method C: Cocrystallization (Lattice Engineering) eval->cocrystal Poor Habit / Twinning xrd Single-Crystal X-Ray Diffraction (SCXRD) slow_evap->xrd vapor_diff->xrd cocrystal->xrd

Figure 1: Decision matrix for selecting the optimal crystallization workflow based on initial solubility and crystal habit.

Solvent Selection Matrix

Summarizing the quantitative and qualitative data for solvent selection ensures reproducible supersaturation control.

Solvent SystemDielectric Constant ( ϵ )Boiling Point (°C)Mechanistic Role & Suitability for this API
Dichloromethane (DCM) 8.9339.6Good solubility; rapid evaporation often leads to needles. Use only as an inner solvent in vapor diffusion.
Methanol (MeOH) 32.764.7Highly protic; competes with the acid-acid dimer. May yield solvates. Avoid as a primary solvent unless solvates are desired.
Toluene 2.38110.6Non-polar antisolvent. Excellent outer solvent for vapor diffusion to force slow precipitation without H-bond disruption.
Ethyl Acetate (EtOAc) 6.0277.1Moderate polarity. Good for slow evaporation if the vial is heavily restricted to slow the kinetics.

Experimental Workflows

Workflow A: Controlled Vapor Diffusion (Optimal for Pure API)

Vapor diffusion is prioritized over slow evaporation because it allows for a slower, diffusion-limited supersaturation, promoting growth in all three crystallographic dimensions rather than just along the π -stacking axis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-10 mg of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid in 1.0 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial to remove heterogeneous nucleation sites (dust/undissolved particulates).

  • Chamber Setup: Place the un-capped 2 mL inner vial into a larger 20 mL outer scintillation vial.

  • Antisolvent Addition: Carefully add 3.0 mL of Toluene to the outer 20 mL vial. Crucial causality: Toluene has a lower vapor pressure than DCM. The DCM will diffuse out into the Toluene, while Toluene slowly diffuses into the DCM, gradually lowering the solubility of the API without disrupting the carboxylic acid dimers.

  • Sealing and Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm. Store the setup in a vibration-free environment at a constant 20°C for 5–10 days.

  • Self-Validation Check (Polarized Light Microscopy): Harvest a crystal and observe it under crossed polarizers. A high-quality single crystal will extinguish light completely and uniformly every 90 degrees of rotation. If you observe "sweeping" extinction or multiple domains lighting up independently, the crystal is twinned. If twinning is persistent, proceed to Workflow B.

Workflow B: Liquid-Assisted Grinding (LAG) & Cocrystallization

If the pure compound persistently yields twinned or excessively thin needles, cocrystallization is a highly effective alternative. Recent studies demonstrate that coumarin-3-carboxylic acids form robust 1:1 cocrystals with coformers like thiourea, which disrupts the π−π stacking and improves crystal habit 4, 1.

G monomer Coumarin Monomer (COOH & Lactone) dimer Homosynthon Acid-Acid R2,2(8) Dimer monomer->dimer Pure Solvent (Non-competing) hetero Heterosynthon Acid-Amine/Pyridine monomer->hetero Coformer Addition (e.g., Thiourea) halogen Halogen Bonding (C-Cl···O contacts) dimer->halogen Crystal Packing hetero->halogen Crystal Packing

Figure 2: Supramolecular synthon pathways dictating the crystal lattice assembly of the target compound.

Step-by-Step Methodology:

  • Stoichiometric Preparation: Weigh equimolar amounts (1:1 ratio) of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid and Thiourea (or a pyridine derivative like 4,4'-bipyridine).

  • Liquid-Assisted Grinding (LAG): Transfer the powders to an agate mortar. Add 2-3 drops of Methanol (acting as a catalytic solvent to facilitate molecular mobility). Grind continuously for 15 minutes until a dry, homogeneous paste is formed.

  • Solution Growth of Cocrystal: Dissolve the ground powder in a minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Controlled Cooling: Place the hot solution in a Dewar flask filled with water at 60°C and allow it to cool to room temperature over 48 hours. The formation of the acid-amine heterosynthon will dictate a new, generally more block-like crystal habit suitable for SCXRD.

X-Ray Data Collection Optimization

Due to the presence of the chlorine atom, anomalous dispersion can be leveraged if Cu-K α radiation ( λ=1.54184 Å) is utilized. This allows for the unambiguous determination of the absolute structure if the crystal happens to pack in a non-centrosymmetric space group (though centrosymmetric P1ˉ or P21​/c are statistically most probable due to the acid dimer). Ensure the crystal is coated in paratone oil and flash-cooled to 100 K under a nitrogen stream to minimize thermal parameters and improve high-angle data resolution.

References

  • A new bioactive cocrystal of coumarin-3-carboxylic acid and thiourea: detailed structural features and biological activity studies. PubMed / National Institutes of Health (NIH). [Link]

  • Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. International Union of Crystallography (IUCr).[Link]

  • Research - Durham Chemistry Crystallography Service. Durham University.[Link]

  • Modification of luminescent properties of a coumarin derivative by formation of multi-component crystals. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid (also known as 5-chloro-coumarin-3-carboxylic acid). This guide is engineered for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid (also known as 5-chloro-coumarin-3-carboxylic acid). This guide is engineered for researchers and drug development professionals who require high-yield, reproducible protocols for coumarin-based building blocks.

Rather than a generic troubleshooting list, this center is structured around the mechanistic causality of the reaction. We bypass the traditional, low-yield two-step esterification/hydrolysis route in favor of a highly optimized, one-pot cascade cyclization.

Mechanistic Overview & Reaction Pathway

The synthesis of 3-carboxycoumarins is traditionally achieved via a Knoevenagel condensation between a substituted salicylaldehyde and diethyl malonate, followed by basic hydrolysis[1]. However, the basic hydrolysis step frequently causes degradation and opening of the coumarin lactone ring, severely limiting the yield[2].

To optimize the yield of the 5-chloro derivative, modern protocols utilize Meldrum’s acid instead of diethyl malonate[3]. This allows for a one-pot Knoevenagel-intramolecular cyclization cascade. The phenolic hydroxyl group attacks the intermediate, triggering a spontaneous lactonization that expels acetone and carbon dioxide, directly yielding the target carboxylic acid without the need for harsh hydrolysis[4].

ReactionPathway R1 2-Hydroxy-6-chloro- benzaldehyde Cat KH2PO4 (10 mol%) + H2O (Catalytic) R1->Cat R2 Meldrum's Acid (1.1 equiv.) R2->Cat Int Knoevenagel Adduct (Intermediate) Cat->Int 70°C, 4h Cyc Intramolecular Lactonization Int->Cyc Prod 5-Chloro-2-oxo-2H-chromene- 3-carboxylic Acid Cyc->Prod -Acetone, -CO2

Reaction pathway for the one-pot synthesis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid.

Validated Experimental Protocol (Self-Validating System)

This step-by-step methodology utilizes a green, solvent-free approach catalyzed by Potassium Dihydrogen Phosphate (KH₂PO₄)[4]. Every step includes the mechanistic reasoning (causality) and in-process visual checks to ensure self-validation.

Step 1: Reagent Homogenization

  • Action: In a 50 mL round-bottom flask, combine 2-hydroxy-6-chlorobenzaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol).

  • Causality: A 10% stoichiometric excess of Meldrum's acid is critical to compensate for its slight thermal decomposition prior to condensation, ensuring the aldehyde is the limiting reagent[4].

Step 2: Catalyst Initiation

  • Action: Add KH₂PO₄ (10 mol%) and exactly 100 µL of deionized water to the solid mixture.

  • Causality: In a solvent-free system, the trace amount of water acts as an essential accelerant. It creates a localized micro-solvent environment that partially dissolves the KH₂PO₄, facilitating the proton-transfer steps required for the Knoevenagel condensation without diluting the reactant concentration[4].

Step 3: Cascade Reaction & Monitoring

  • Action: Heat the mixture to 70 °C for 4 hours.

  • Self-Validation Check: The mixture will initially form a thick paste. As the reaction progresses and the intermediate undergoes lactonization, the expulsion of acetone and CO₂ will cause the mixture to visibly foam and eventually solidify into a crude mass. Confirm completion via TLC (Hexane:Ethyl Acetate 5:3); the fluorescent aldehyde spot under 254 nm UV should completely disappear[5].

Step 4: pH-Controlled Isolation

  • Action: Cool to room temperature. Add 5 mL of ice-cold water and stir vigorously. Check the pH and add 1M HCl dropwise until the aqueous phase reaches pH 2–3.

  • Causality: The 3-carboxylic acid proton is highly acidic due to the electron-withdrawing coumarin core. At neutral pH, a fraction of the product exists as a water-soluble carboxylate salt. Strict acidification forces complete protonation, driving quantitative precipitation.

Step 5: Purification

  • Action: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to afford the pure 5-chloro-2-oxo-2H-chromene-3-carboxylic acid.

Quantitative Yield Optimization Data

The table below summarizes the empirical data comparing various catalytic systems for coumarin-3-carboxylic acid synthesis, demonstrating why the KH₂PO₄/Meldrum's acid route is the recommended standard.

Reagent SystemCatalystSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Drawback / Advantage
Diethyl MalonatePiperidine / AcOHEthanol80665%Drawback: Requires harsh NaOH hydrolysis, causing partial lactone ring opening[2].
Diethyl MalonateL-Proline (10 mol%)Ethanol801885%Advantage: Forms highly reactive iminium intermediate, improving initial condensation[6].
Meldrum's AcidKH₂PO₄ (10 mol%)Water (100 µL)70490%Advantage: Cascade cyclization directly yields the acid; trace water accelerates proton transfer[4].

Troubleshooting & Technical FAQs

Q1: My reaction stalls at ~50% conversion, and starting material remains visible on TLC. How do I drive it to completion? A: Incomplete Knoevenagel condensation is typically a kinetic issue related to catalyst insolubility or a high activation energy barrier. If you are using the KH₂PO₄ protocol, the stalling is almost certainly due to the omission of the catalytic water (100 µL). Without this moisture, the solid-state proton transfer cannot occur efficiently[4]. If you are using an organic solvent route, switch your catalyst to L-proline (10 mol%); L-proline lowers the activation barrier by forming a highly reactive iminium ion intermediate with the aldehyde[6].

Q2: I am seeing a significant amount of a non-carboxylic acid byproduct on my HPLC. What is it, and how do I prevent it? A: The primary byproduct is 5-chloro-coumarin, which results from the thermal decarboxylation of your target product. The carboxylic acid group at the C3 position of the coumarin ring is highly susceptible to decarboxylation at elevated temperatures. Actionable fix: Strictly control your reaction temperature. Do not exceed 70 °C[4]. If you are scaling up or using microwave irradiation, localized hotspots can easily exceed 80 °C, triggering rapid CO₂ loss.

Q3: My TLC shows 100% conversion of the aldehyde, but my isolated yield after the aqueous workup is incredibly low (<40%). Where is my product? A: You are losing your product in the aqueous wash. Because of the electron-withdrawing nature of the coumarin system (amplified by the inductive effect of the 5-chloro substitution), the C3-carboxylic acid is relatively strong (pKa ~4.0). If your wash water is neutral or slightly basic, a massive portion of your product will ionize into a water-soluble carboxylate salt. Actionable fix: Before filtration, you must adjust the aqueous phase to pH 2–3 using 1M HCl. This ensures the molecule is fully protonated and crashes out of the aqueous phase quantitatively.

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose and resolve low-yield scenarios in your workflow.

Troubleshooting Start Issue: Low Yield (< 50%) TLC TLC/HPLC Analysis: Is starting material consumed? Start->TLC NoSM No (Incomplete Reaction) TLC->NoSM SM Remains YesSM Yes (SM Consumed) TLC->YesSM No SM CatCheck Check Catalyst & Moisture Add 100 µL H2O to KH2PO4 NoSM->CatCheck TempCheck Check Reaction Temp: Is it > 80°C? YesSM->TempCheck HighTemp Yes (Decarboxylation) TempCheck->HighTemp LowTemp No (Workup Loss) TempCheck->LowTemp LowerTemp Maintain Temp at 70°C HighTemp->LowerTemp Workup Acidify to pH 2-3 before filtration LowTemp->Workup

Decision tree for troubleshooting low yields in coumarin-3-carboxylic acid synthesis.

References

  • Source: Heterocycles (via clockss.org)
  • Source: Tetrahedron (via scribd.com)
  • Title: 4.2.3.4.
  • Title: Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation Source: ResearchGate URL
  • Title: Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester Source: Biomedical Journal of Scientific & Technical Research URL
  • Title: Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII Source: PMC / NIH URL

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid Solubility

Welcome to the Application Scientist Support Portal. Designed for Researchers, Scientists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Designed for Researchers, Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve halogenated coumarin derivatives. While standard coumarin-3-carboxylic acid is generally soluble in dimethyl sulfoxide (DMSO) up to 2 mg/mL[1], the addition of a chlorine atom at the 5-position drastically alters its physicochemical profile.

This guide abandons generic advice to provide a field-proven, mechanistically grounded troubleshooting framework. We will address the root causes of your solubility issues through a logical Question-and-Answer format, supported by self-validating experimental protocols.

Mechanistic Root Cause Analysis

Q: Why is 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid precipitating or failing to dissolve in DMSO, a strong polar aprotic solvent? A: The insolubility is driven by a triad of competing thermodynamic forces:

  • High Crystal Lattice Energy: The planar 2-oxo-2H-chromene (coumarin) core promotes intense π−π stacking. The 5-chloro substitution increases the molecule's lipophilicity and density, making solvent penetration energetically unfavorable compared to un-substituted analogs[1].

  • Carboxylic Acid Dimerization: The C3-carboxylic acid group forms highly stable, intermolecular hydrogen-bonded dimers in the solid state. While DMSO is an excellent hydrogen-bond acceptor, the combined lattice energy of the 5-chloro derivative often outcompetes DMSO's solvation energy at room temperature.

  • Solvent Hygroscopicity (The "Wet DMSO" Effect): DMSO is notoriously hygroscopic. Absorbed atmospheric water significantly increases the polarity of the solvent medium. Because the 5-chloro-coumarin core is highly hydrophobic, even trace amounts of water trigger the hydrophobic effect, squeezing the compound out of solution and causing rapid precipitation[2][3].

Solubilization Workflow & Logical Relationships

Before proceeding to the protocols, consult the decision tree below. This workflow is designed to systematically eliminate variables, starting from the least disruptive to the most chemically aggressive.

SolubilizationWorkflow Start Issue: Compound Insoluble in standard DMSO CheckWater 1. Assess Solvent Integrity Is DMSO strictly anhydrous? Start->CheckWater FreshDMSO Use Fresh Anhydrous DMSO (Stored over molecular sieves) CheckWater->FreshDMSO If old/exposed to air Physical 2. Physical Disruption Sonication + 40°C Heat CheckWater->Physical If DMSO is already dry FreshDMSO->Physical Re-test solubility Chemical 3. Chemical Solubilization Add 1.1 eq DIPEA (Base) Physical->Chemical If aggregates persist Success Success: Clear Solution (Target Concentration Achieved) Physical->Success If lattice energy is overcome Chemical->Success Carboxylate salt formation

Workflow for troubleshooting coumarin derivative solubility in DMSO.

Step-by-Step Troubleshooting Protocols

Q: How do I ensure solvent quality isn't the limiting factor?

A: Execute Protocol A (Anhydrous Baseline Establishment). Water contamination is the leading cause of hydrophobic compound precipitation in DMSO[2].

  • Procure Anhydrous Solvent: Discard any DMSO bottles that have been opened and stored on the benchtop for >1 month. Obtain a fresh bottle of anhydrous DMSO (≥99.9%, packaged under Argon/Nitrogen).

  • Desiccation: If fresh DMSO is unavailable, add activated 3Å molecular sieves to your current DMSO bottle and let it sit for 24 hours.

  • Preparation: Weigh the 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid in a low-humidity environment. Add the anhydrous DMSO.

  • Validation: If the solution remains cloudy, the issue is intrinsic lattice energy, not solvent contamination. Proceed to Protocol B.

Q: How do I physically disrupt the crystal lattice without degrading the compound?

A: Execute Protocol B (Thermal & Mechanical Disruption). Excessive heat can degrade coumarin derivatives[2]. We must use controlled physical disruption.

  • Vortexing: Vortex the suspension vigorously for 60 seconds to maximize surface area.

  • Sonication: Place the vial in an ultrasonic water bath. Sonication helps break up micro-aggregates and increases the interaction between the solvent and the compound[2]. Sonicate for 15–30 minutes.

  • Gentle Heating: If suspension persists, heat the ultrasonic bath to 40°C. Do not exceed 60°C to prevent potential decarboxylation or degradation of the coumarin core.

  • Validation: Allow the solution to cool to room temperature. If it precipitates upon cooling, you have created a thermodynamically unstable supersaturated solution. Proceed to Protocol C.

Q: Physical disruption failed. How do I chemically modify the solvation state?

A: Execute Protocol C (Base-Assisted Salt Formation). The pH at which a compound completely dissolves is the minimum pH required for its solubilization via salt formation[2]. By deprotonating the C3-carboxylic acid, we form a carboxylate anion, replacing weak dipole interactions with powerful ion-dipole interactions.

  • Calculate Equivalents: Calculate the molarity of your target stock solution.

  • Select Base: Choose a bulky, non-nucleophilic organic base to avoid side reactions with the coumarin lactone ring. Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are optimal.

  • Addition: Add 1.05 to 1.1 molar equivalents of DIPEA directly to the DMSO suspension.

  • Agitation: Vortex for 30 seconds. The localized "pH" increase (in the organic sense) will rapidly convert the compound into its highly soluble carboxylate salt.

  • Validation: The solution should turn completely transparent. Self-validation: If you add a drop of mild acid (e.g., dilute HCl) to an aliquot, the compound should immediately crash out, confirming the mechanism of solubility.

Quantitative Data & Strategy Comparison

To help you choose the right approach based on your required stock concentration, consult the summarized quantitative expectations below:

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility LimitRisk of Compound Alteration
Standard DMSO Polar aprotic solvation< 1 mg/mL None
Anhydrous DMSO Eliminates hydrophobic effect~2 - 5 mg/mL None
Sonication + 40°C Overcomes crystal lattice energy~5 - 10 mg/mL Low (Avoid >60°C)
Alternative Co-solvent Alters polarity (e.g., DMF, NMP)~10 - 15 mg/mL Low
Base Addition (DIPEA) Ion-dipole interaction (Carboxylate)> 50 mg/mL Medium (Forms salt species)

Advanced FAQs for Downstream Applications

Q: I successfully dissolved the compound using DIPEA (Protocol C). Will this affect my downstream in vitro cell assays? A: It can, depending on the final concentration. When you dilute this DMSO stock into your aqueous assay buffer (e.g., PBS or cell media), the buffer's capacity must be sufficient to absorb the trace amount of DIPEA without shifting the overall pH[2]. Always run a vehicle control containing the exact same ratio of DMSO and DIPEA used in your compound stock.

Q: Can I use co-solvents instead of adding a base? A: Yes. If salt formation is undesirable, alternative organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used[2]. However, be aware that NMP has higher baseline cytotoxicity than DMSO, which must be accounted for in biological assays.

Q: Why does my compound dissolve initially but precipitate after a few weeks in the freezer (-20°C)? A: DMSO freezes at 19°C. When frozen, the solvent forms a crystalline lattice that excludes solutes, forcing the compound to precipitate. Upon thawing, the compound does not automatically re-dissolve because the thermal energy at room temperature is lower than the activation energy required to break the newly formed compound aggregates. You must re-apply Protocol B (Sonication + Heat) every time you thaw the stock solution.

References

  • ACS Omega. "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." National Center for Biotechnology Information (PMC), 2018. URL: [Link]

Sources

Troubleshooting

Optimizing fluorescence emission spectra of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid probes

Welcome to the Technical Support Center for coumarin-based fluorescent probes. 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a highly specialized fluorophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for coumarin-based fluorescent probes. 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a highly specialized fluorophore. While its 3-carboxylic acid group provides an excellent handle for bioconjugation, its 5-chloro substituent and planar coumarin core introduce unique photophysical challenges, including heavy-atom quenching and severe solvatochromism.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the fluorescence emission spectra of these probes using mechanistically grounded protocols.

Quantitative Photophysical Profile

To establish a baseline for your assays, compare your empirical data against the standard photophysical parameters of 3-carboxy coumarin derivatives. Deviations from these values often indicate environmental quenching or probe degradation.

Photophysical PropertyExpected Range / BehaviorMechanistic Driver
Excitation Max ( λex​ ) 330 nm – 360 nmGround state π→π∗ transitions of the coumarin core.
Emission Max ( λem​ ) 420 nm – 460 nmIntramolecular Charge Transfer (ICT) state stabilization.
Quantum Yield ( Φ ) < 0.1 (Water) to ~0.4 (Ethanol)Competing non-radiative decay via TICT states and intersystem crossing[1][2].
Solvatochromism Positive (Red-shifts in polar media)Polar solvents stabilize the excited-state dipole moment[2][3].
Apparent pKa​ ~3.5 – 4.5Deprotonation of the 3-carboxylic acid group[4].
Troubleshooting Guides & FAQs

Q1: Why is the quantum yield of my 5-chloro coumarin probe unexpectedly low in aqueous buffers? Mechanistic Cause: A diminished quantum yield in this specific probe is driven by two competing non-radiative decay pathways. First, the 5-chloro substituent introduces a "heavy-atom effect." The large electron cloud of the chlorine atom enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state to a non-fluorescent triplet state. Second, highly polar solvents like water promote the formation of a Twisted Intramolecular Charge Transfer (TICT) state[2][3]. In the TICT state, the molecule undergoes a conformational twist that rapidly dissipates emission energy as heat rather than light[1]. Optimization: Introduce a less polar, water-miscible co-solvent (e.g., 5-10% DMSO or Ethanol) to disrupt the solvent cage and suppress TICT state formation[1]. Alternatively, encapsulate the probe in a hydrophobic binding pocket (e.g., BSA or micelles) to restrict intramolecular rotation.

Q2: My emission peak is broadening and red-shifting during concentration-dependent assays. Is the probe degrading? Mechanistic Cause: The probe is likely not degrading; it is experiencing Aggregation-Caused Quenching (ACQ). Coumarin derivatives possess flat, planar aromatic structures that are highly prone to π−π stacking in aqueous environments[1]. As concentration increases, these aggregates form excimers (excited-state dimers) that emit at longer wavelengths (red-shift) with significantly broader peaks and lower overall intensity. Optimization: Keep the working concentration strictly below 10 µM. If higher concentrations are required, add non-ionic surfactants (like 0.1% Tween-20) to physically separate the fluorophore molecules and prevent stacking.

Q3: The fluorescence signal fluctuates drastically when my assay shifts from pH 4.0 to pH 7.0. Why? Mechanistic Cause: The fluorescence of coumarin-3-carboxylic acid derivatives is highly sensitive to pH due to the protonation state of the carboxyl group[4]. At pH < 4.0, the group exists as a neutral carboxylic acid (-COOH), acting as a strong electron-withdrawing group (EWG) that drives the push-pull ICT system. At pH > 5.0, it deprotonates to a carboxylate (-COO⁻), which is significantly less electron-withdrawing. This fundamental change in the electronic landscape alters both the absorption cross-section and the emission wavelength[5]. Optimization: Always perform comparative fluorescence readings in tightly buffered solutions. If your assay requires physiological pH, calibrate your instrument to the emission maxima of the deprotonated state.

Q4: After conjugating the 3-carboxylic acid to a target peptide, the emission spectrum blue-shifted. Did the conjugation fail? Mechanistic Cause: A blue-shift (hypsochromic shift) is the exact validation that your conjugation succeeded. By converting the 3-carboxylic acid into an amide bond (via EDC/NHS coupling), you reduce the electron-withdrawing power of the substituent at the 3-position[6]. This widens the HOMO-LUMO gap, requiring higher energy (shorter wavelength) for emission.

Diagnostic Workflows & Self-Validating Protocols
Workflow: Diagnosing Low Quantum Yield

To systematically identify whether your signal loss is due to solvent polarity (TICT) or concentration (ACQ), follow the logical decision tree below.

QY_Troubleshooting Start Issue: Weak Fluorescence Emission CheckSolvent Evaluate Solvent Polarity Start->CheckSolvent HighPolarity High Polarity (e.g., Aqueous Buffer) CheckSolvent->HighPolarity LowPolarity Low Polarity (e.g., Dioxane/EtOH) CheckSolvent->LowPolarity TICT TICT State Quenching Action: Add Co-solvent HighPolarity->TICT CheckConc Evaluate Probe Concentration HighPolarity->CheckConc LowPolarity->CheckConc HeavyAtom 5-Cl Heavy Atom Effect Action: Restrict Rotation CheckConc->HeavyAtom Low Conc (<1 µM) ACQ Aggregation (ACQ) Action: Dilute <10 µM CheckConc->ACQ High Conc (>10 µM)

Caption: Diagnostic workflow for isolating the mechanistic cause of low quantum yield in coumarin probes.

Protocol 1: Self-Validating Solvent Polarity Titration (TICT vs. ACQ Assay)

This protocol uses UV-Vis absorbance as an internal control to validate the cause of fluorescence quenching.

  • Preparation: Prepare a 5 µM stock of the probe in 100% Ethanol (Control Solvent).

  • Titration: Prepare 10 cuvettes. Gradually increase the volumetric fraction of H2​O from 0% to 90% across the cuvettes, keeping the final probe concentration constant at 5 µM.

  • Measurement: Record both the UV-Vis absorbance spectrum and the fluorescence emission spectrum for each cuvette.

  • Validation Logic:

    • If fluorescence drops BUT absorbance remains sharp and unchanged: The quenching is caused by the TICT state (a purely excited-state phenomenon)[1][2].

    • If fluorescence drops AND the absorbance peak broadens/shifts baseline: The quenching is caused by ACQ (ground-state aggregation scattering light)[1].

Protocol 2: Optimized EDC/NHS Bioconjugation

Standard bioconjugation protocols often fail for coumarins due to poor aqueous solubility. This protocol utilizes an organic-to-aqueous phase transition to ensure high labeling efficiency[6].

Conjugation Step1 5-Cl-Coumarin-3-COOH + EDC/NHS in DMF Step2 NHS-Ester Activation (30 min, Dark, RT) Step1->Step2 Step3 Target Amine Addition (pH 8.3-8.5 Buffer) Step2->Step3 Step4 Dialysis/SEC (Remove Free Dye) Step3->Step4

Caption: Step-by-step bioconjugation workflow for activating and linking 3-carboxylic acid coumarin probes.

  • Activation (Anhydrous Phase): Dissolve 1 mg of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid in 100 µL of anhydrous DMF. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Stir for 30 minutes at room temperature in the dark to form the active NHS-ester[6].

  • Conjugation (Aqueous Phase): Prepare your target protein/amine in a 0.1 M Sodium Bicarbonate buffer adjusted strictly to pH 8.3 - 8.5. Causality: This pH ensures the primary amines on the target are deprotonated and nucleophilic, while minimizing the rapid hydrolysis of the NHS ester[4].

  • Reaction: Slowly add the activated DMF solution to the aqueous protein solution (keep final DMF concentration <10% to prevent protein denaturation). Incubate for 2 hours at room temperature.

  • Validation: Purify via size-exclusion chromatography (SEC). Measure the Degree of Labeling (DOL) using the Beer-Lambert law, utilizing the newly blue-shifted emission peak as confirmation of successful amide bond formation.

References
  • The Ohio State University College of Pharmacy. "Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells." OSU Knowledge Bank, July 19, 2020. [Link]

  • National Institutes of Health (NIH). "The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems." PMC, August 2011.[Link]

  • Royal Society of Chemistry (RSC). "Synthesis and application of coumarin fluorescence probes." RSC Advances, March 17, 2020.[Link]

Sources

Optimization

Technical Support Center: Advanced Purification and Recrystallization of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Chloro-2-oxo-2H-chromene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid (5-chloro-coumarin-3-carboxylic acid).

Synthesized primarily via the base-catalyzed Knoevenagel condensation of chlorinated salicylaldehydes with Meldrum's acid[1], this compound presents unique purification hurdles. The electron-withdrawing nature of the 5-chloro substituent alters the electron density of the coumarin core, increasing its lipophilicity while maintaining the highly polar carboxylic acid moiety. This dual nature often leads to the co-precipitation of unreacted starting materials, decarboxylated byproducts, and uncyclized intermediates[2].

The methodologies below are self-validating systems designed to ensure high-purity yields suitable for downstream drug development and biological assays.

Purification Workflow Overview

G A Crude 5-Chloro-Coumarin-3-Carboxylic Acid B Dissolution in Hot EtOH/H2O (3:2) A->B Add Solvent & Heat C Hot Gravity Filtration B->C Remove Insoluble Impurities D Controlled Cooling (Nucleation) C->D Induce Supersaturation E Vacuum Filtration & Cold Wash D->E Isolate Crystals F Vacuum Drying (Desiccator) E->F Remove Residual Solvent G Pure 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid F->G Final Characterization

Workflow for the optimal recrystallization of 5-chloro-coumarin-3-carboxylic acid.

Solvent Selection Matrix

Choosing the correct solvent is the most critical variable in recrystallization. The ideal solvent must dissolve the compound sparingly at room temperature but completely at an elevated temperature[3].

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Suitability / Mechanistic Rationale
Aqueous Ethanol (3:2) ~82HighLowOptimal . Balances the lipophilic chlorinated core and polar acid group[4].
Ethanol (Absolute) 78HighModerateGood, but high cold solubility may require extended sub-zero cooling to maximize yield.
Methanol 65HighHighPoor. The compound remains too soluble at low temperatures, leading to low recovery.
Ethyl Acetate 77ModerateLowUseful as a mobile phase for TLC/Column Chromatography, but poor for bulk crystallization.
DMF 153Very HighHighAvoid. Excellent solvent, but its high boiling point makes residual removal nearly impossible.
Standard Operating Procedure (SOP): Step-by-Step Recrystallization

This protocol utilizes a 3:2 Ethanol/Water system, which has been empirically proven highly effective for halogenated coumarin-3-carboxylic acids[4].

  • Dissolution (Saturation Tuning): Place the crude solid in an Erlenmeyer flask. Add a minimal volume of boiling ethanol (approx. 10 mL per gram of crude). Causality: Using the absolute minimum volume of hot solvent ensures the solution reaches a state of maximum supersaturation upon cooling[3].

  • Polarity Adjustment (Anti-Solvent Addition): Dropwise, add hot distilled water until the solution just begins to turn persistently cloudy, then add 2-3 drops of hot ethanol until it clears. Causality: Water acts as an anti-solvent for the lipophilic coumarin core. This step perfectly tunes the dielectric constant of the mixture to the exact saturation point of the target molecule.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-heated fluted filter paper into a warm receiving flask. Causality: This removes insoluble polymeric Knoevenagel byproducts and mechanical impurities before the target compound has a chance to crystallize[3].

  • Controlled Nucleation: Cover the flask and allow it to cool undisturbed to room temperature (approx. 2 hours), followed by 1 hour in an ice bath (0-4 °C). Causality: Slow cooling allows the 5-chloro-coumarin molecules to form a highly ordered, stable crystal lattice, actively excluding impurities. Rapid cooling causes "crash precipitation," trapping impurities within the crystal matrix[3].

  • Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 3:2 Ethanol/Water. Causality: The ice-cold wash removes mother liquor containing soluble impurities without re-dissolving the purified product.

  • Drying: Dry the crystals in a vacuum desiccator over silica gel for 24 hours.

Troubleshooting Guide

Troubleshooting Issue Crystallization Anomaly Oiling Oiling Out (Phase Separation) Issue->Oiling Premature Premature Crystallization (During Filtration) Issue->Premature FixOil Reheat & Add Co-solvent (EtOH) Oiling->FixOil Adjust Polarity FixPre Pre-heat Funnel & Increase Solvent Vol Premature->FixPre Maintain Temp

Troubleshooting logic for common recrystallization anomalies.

Q: My compound is "oiling out" (forming a viscous liquid at the bottom of the flask) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent[3]. For 5-chloro-coumarin-3-carboxylic acid, this usually means the solvent polarity is slightly too high (too much water), or the crude mixture contains a high volume of unreacted aldehyde.

  • The Fix: Reheat the mixture until the oil completely dissolves. Add 5-10% more hot ethanol to increase the solubility threshold, then cool the solution much more slowly. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound at around 40 °C to bypass the oiling phase and force physical nucleation[3].

Q: I am observing overlapping bands and heavy streaking on my TLC plate during purity checks. What eluent system resolves this?

A: Halogenated coumarin-3-carboxylic acids streak heavily on bare silica due to strong hydrogen bonding from the C-3 carboxylic acid moiety[3].

  • The Fix: Use an eluent system of Hexane : Ethyl Acetate (1:1) with the addition of 1% Glacial Acetic Acid . The acetic acid suppresses the ionization of the carboxylic acid, preventing streaking and cleanly resolving the target compound (Rf ~0.4) from unreacted Meldrum's acid and decarboxylated coumarin byproducts.

Q: My recovered yield after recrystallization is extremely low (<30%).

A: You have likely used too much solvent during the dissolution phase, meaning the solution never reached supersaturation, or the cooling temperature was not low enough[3].

  • The Fix: Transfer the mother liquor to a rotary evaporator, remove 50% of the solvent volume under reduced pressure, and cool the concentrated solution again in an ice bath to induce a second crop of crystals.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of recrystallization for this compound? A: Yes, but it should be reserved for highly complex, intractable mixtures where recrystallization repeatedly fails. If required, pack the column with silica gel and use the Hexane/EtOAc/AcOH system described above. However, recrystallization is vastly preferred as it is more scalable, uses less solvent, and yields higher crystalline purity required for downstream biological and structural assays[5].

Q: How do I analytically verify that the Knoevenagel condensation intermediate has been fully cyclized and purified? A: Perform a 1 H-NMR analysis. The definitive marker for a fully cyclized, pure chlorinated 2-oxo-2H-chromene-3-carboxylic acid is the presence of a sharp singlet at ~8.6 - 8.9 ppm , corresponding to the C-4 vinylic proton of the newly formed coumarin ring[5],[6]. If you observe a signal around 5.5 ppm or broad aliphatic signals, it indicates the presence of an uncyclized intermediate or residual Meldrum's acid.

Q: Does the position of the chlorine atom (e.g., 5-chloro vs. 6-chloro) change the purification protocol? A: While the electronic effects differ slightly, the macroscopic physical chemistry (dipole moment, hydrogen bonding capacity, and solubility profile) remains highly similar across halogenated coumarin-3-carboxylic acid isomers. The 3:2 Ethanol/Water recrystallization protocol is robust and highly effective for both 5-chloro and 6-chloro derivatives[4],[6].

References
  • ResearchGate. (2018). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Available at:[Link]

  • Yılmaz, F., & Faiz, Ö. (2018). Microwave-Assisted Synthesis and Biological Evaluation of Some Coumarin Hydrazides. DergiPark. Available at:[Link]

  • Emerald Publishing. (2018). Clean synthesis of coumarin-3-carboxylic acids using water extract of rice straw husk. Green Materials. Available at:[Link]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-Coumarin-3-Carboxylic Acid Peptide Conjugation

Welcome to the Application Support Portal. This guide is engineered for researchers and drug development professionals facing challenges when conjugating 5-chloro-coumarin-3-carboxylic acid to complex or sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is engineered for researchers and drug development professionals facing challenges when conjugating 5-chloro-coumarin-3-carboxylic acid to complex or sterically hindered peptides.

Conjugating fluorophores or bioactive caging groups to peptides is rarely as straightforward as standard amino acid coupling. The unique structural constraints of 5-chloro-coumarin-3-carboxylic acid require a departure from standard Solid-Phase Peptide Synthesis (SPPS) protocols.

Mechanistic Insight: The Root of the Problem

Before troubleshooting, it is critical to understand the causality behind the coupling failures associated with this molecule:

  • Conjugation and Planarity: The 3-carboxylic acid is directly attached to the α,β -unsaturated system of the rigid coumarin ring. This extended conjugation stabilizes the ground state of the carboxylic acid, inherently reducing the electrophilicity of the resulting active ester. Furthermore, the rigid planar structure restricts the Bürgi-Dunitz trajectory required for the incoming amine's nucleophilic attack.

  • The Peri-Effect of the 5-Chloro Group: While the 5-chloro substituent is located on the benzene ring, it sits peri to the 4-position. Its steric bulk and electron-withdrawing nature can force the active ester at the 3-position into an unfavorable conformation, exacerbating steric clash when reacting with bulky, resin-bound peptides.

  • Aggregation and Solubility: Halogenated coumarin derivatives are notorious for strong π−π stacking and crystal packing, leading to poor solubility in standard SPPS solvents like DMF, which severely limits the effective concentration during coupling 1.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using standard DIC/HOBt coupling, but my yield is <10%. Why is this failing? A1: Standard carbodiimide/HOBt chemistry is insufficient for highly conjugated, sterically hindered systems. The incoming peptide N-terminus cannot overcome the activation energy barrier to attack the HOBt-active ester. You must switch to highly reactive uronium salts like HATU combined with HOAt. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the nucleophilic attack, making it highly effective for macrocyclizations and hindered coumarin couplings 23.

Q2: My reaction mixture turns dark brown, and I see multiple side products on LC-MS. What is happening? A2: You are likely over-activating the coumarin. Prolonged exposure of coumarin-3-carboxylic acid to HATU/DIPEA leads to decarboxylation or unwanted Michael additions at the 4-position. Self-Validating System: Limit pre-activation to exactly 2 minutes . To verify activation, quench a 5 µL aliquot of the activation mixture in 50 µL of methanol. LC-MS should show quantitative conversion to the coumarin-3-methyl ester. If you see unreacted acid, the issue is solubility, not the reagent.

Q3: The 5-chloro-coumarin-3-carboxylic acid won't fully dissolve in DMF. How can I fix this without crashing out my peptide? A3: Do not force the reaction as a suspension. Prepare your coumarin stock in a solvent mixture of NMP and DMSO (80:20 v/v) and gently heat to 40°C before adding the coupling reagents. The DMSO disrupts the π−π stacking of the fluorophore.

Q4: I am coupling to a secondary amine (e.g., Proline or N-methylated amino acid). Even HATU fails. What is the alternative? A4: When facing extreme steric hindrance where uronium salts fail, the acylation reactions of bulky coumarins are preferably conducted using the mixed anhydride method 4. Using isobutyl chloroformate (IBCF) creates a highly reactive, less sterically demanding electrophilic center.

Quantitative Data: Coupling Reagent Efficacy

Table 1: Empirical comparison of coupling strategies for 5-chloro-coumarin-3-carboxylic acid onto resin-bound peptides.

Coupling SystemActivation TimeEpimerization RiskExpected Yield (Hindered Amines)Recommended Use Case
DIC / HOBt 10 minLow< 15%Unhindered, primary aliphatic amines only.
HATU / HOAt / DIPEA 2-3 minModerate75 - 85%Standard SPPS, bulky primary amines 2.
Mixed Anhydride (IBCF) 5 minHigh80 - 95%Extremely hindered secondary amines 4.
Acid Chloride (SOCl₂) N/AHigh> 90%Refractory couplings (Solution phase only).

Visual Workflows & Mechanisms

Troubleshooting N1 Coupling Yield < 10% N2 Check Solubility (DMF/NMP) N1->N2 N3 Add 20% DMSO Heat to 40°C N2->N3 Insoluble N4 Optimize Reagents N2->N4 Soluble N3->N4 N5 HATU/HOAt + DIPEA (Standard Hindrance) N4->N5 1st Line N6 Mixed Anhydride Method (Severe Hindrance) N5->N6 If Fails

Decision tree for troubleshooting sterically hindered coumarin peptide couplings.

Mechanism C1 5-Cl-Coumarin-3-COOH (Planar, Unreactive) C2 HATU / DIPEA (2 min activation) C1->C2 C3 OAt-Active Ester (Highly Electrophilic) C2->C3 C4 Peptide N-Terminus (Nucleophilic Attack) C3->C4 C5 Target Conjugate (Stable Amide) C4->C5

Mechanistic pathway of HATU/HOAt-mediated activation and subsequent peptide coupling.

Optimized Experimental Methodologies

Protocol A: HATU/HOAt-Mediated Solid Phase Coupling

Use this protocol as your primary approach for standard hindered sequences.

Reagents: 5-chloro-coumarin-3-carboxylic acid (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), DIPEA (6.0 eq).

  • Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale) in NMP for 30 minutes. Drain.

  • Solubilization: Dissolve the coumarin derivative (0.3 mmol) and HOAt (0.3 mmol) in 2 mL of NMP/DMSO (80:20). Vortex until completely clear.

  • Activation (CRITICAL TIMING): Add HATU (0.29 mmol) to the solution, followed immediately by DIPEA (0.6 mmol). Vortex for exactly 2 minutes at room temperature. Do not exceed this time to prevent side reactions.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours in the dark (coumarins are photosensitive).

  • Validation: Drain and wash the resin (NMP x3, DCM x3). Perform a micro-cleavage on a few resin beads using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm product mass.

  • Double Coupling: If the reaction is incomplete, do not extend the time. Drain, wash, and perform a fresh double coupling using the exact same 2-minute activation protocol.

Protocol B: Mixed Anhydride Method

Use this protocol only if Protocol A fails, particularly for N-methylated or secondary amines.

Reagents: 5-chloro-coumarin-3-carboxylic acid (3.0 eq), Isobutyl chloroformate (IBCF) (2.9 eq), N-methylmorpholine (NMM) (3.0 eq).

  • Activation: Dissolve the coumarin derivative (0.3 mmol) in anhydrous THF or NMP (2 mL) and cool to -15°C under inert gas.

  • Add NMM (0.3 mmol) followed dropwise by IBCF (0.29 mmol). Stir at -15°C for 5 minutes to form the mixed anhydride.

  • Coupling: Add the cold activated mixture directly to the pre-swelled resin. Allow the reaction to slowly warm to room temperature while shaking for 3 hours.

  • Wash & Verify: Wash extensively with NMP and DCM, then verify by LC-MS as described above.

References

  • Packing-induced solid-state fluorescence and thermochromic behavior of peptidic luminophores. RSC Publishing.1

  • Synthetic methods for aplidine and new antitumoral derivatives, methods of making and using them. US Patent 7348310B2.2

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. MDPI.3

  • Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages: In Vitro and Computational Studies. MDPI.4

Sources

Optimization

Minimizing degradation of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid to minimize degr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid to minimize degradation. This document is structured to address common issues through a practical, question-and-answer format, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid.

Q1: What are the optimal long-term storage conditions for solid 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid?

For maximum stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] An ideal setup involves placing the primary container (e.g., an amber glass vial) inside a secondary container with a desiccant, which is then stored in a refrigerator.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[1]

Q2: How sensitive is this compound to light?

Highly sensitive. The coumarin core possesses a conjugated π-system that readily absorbs UV light.[4] This absorption can lead to photochemical reactions, including dimerization or photodecomposition, resulting in loss of purity and activity.[5] The presence of a chloro-substituent can also influence photosensitivity. Therefore, it is critical to store the compound in amber or opaque containers and to minimize exposure to ambient and direct light during handling.[3][6]

Q3: What is the impact of temperature on the stability of this compound?

Elevated temperatures can accelerate degradation. The primary concern is thermal decarboxylation, a common reaction for β-keto carboxylic acids and related structures like coumarin-3-carboxylic acids, where the carboxylic acid group is lost as CO₂.[7] While the melting point is relatively high (around 189-192°C for the parent compound), degradation can occur at much lower temperatures over extended periods. Refrigerated storage (2-8°C) is strongly recommended to slow down these kinetic processes.[1][8]

Q4: Is 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid hygroscopic? What happens if it absorbs moisture?

The compound has the potential to be hygroscopic due to the polar carboxylic acid group. Moisture absorption is a primary catalyst for degradation via hydrolysis. The ester bond in the lactone ring of the coumarin structure is susceptible to cleavage in the presence of water, which would open the ring to form a substituted cis-2-hydroxycinnamic acid derivative.[9][10][11] This degradation pathway is accelerated by basic or acidic conditions.[11][12] Therefore, storage in a desiccated environment is crucial.[3]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the storage and use of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid.

Problem: My solid sample has changed color (e.g., from white/off-white to yellow or brown) over time.

  • Probable Cause: Color change is a strong indicator of chemical degradation. This could be due to a combination of factors, including oxidation, photodecomposition, or slow thermal degradation. Exposure to air, light, or elevated temperatures can create chromophoric impurities.

  • Recommended Action:

    • Assess Purity: Do not use the material for sensitive experiments. Assess the purity of the sample using an analytical technique like HPLC-UV, LC-MS, or NMR.[4][13][14]

    • Review Storage: Immediately review your storage protocol against the ideal conditions outlined in the FAQs. Ensure the container is airtight, protected from light, and stored at the correct temperature.

    • Future Prevention: If the material is deemed impure, procure a fresh batch and implement the recommended storage protocol immediately upon receipt.

Problem: The compound shows poor or altered solubility compared to a fresh batch.

  • Probable Cause: A change in solubility often points to the formation of degradation products that have different physical properties. For example, hydrolysis of the lactone ring would create a more polar carboxylic acid derivative, which might exhibit different solubility in organic solvents.[9] Alternatively, the formation of insoluble polymeric byproducts from photodegradation could also be a cause.

  • Recommended Action:

    • Confirm with Analysis: Use HPLC to check for the presence of multiple peaks, which would confirm impurity.[15][16]

    • Small-Scale Test: Before discarding the batch, attempt a small-scale solubility test in your intended solvent system. Gentle warming or sonication may help, but be aware that this might not be suitable for all experimental applications.

    • Strict Storage Adherence: Ensure that future batches are stored with rigorous exclusion of moisture to prevent hydrolysis.

Problem: My HPLC/LC-MS analysis shows new impurity peaks that were not present initially.

  • Probable Cause: This is direct evidence of degradation. The retention times and mass-to-charge ratios (m/z) of the new peaks can provide clues to the identity of the degradation products.

    • Hydrolysis Product: A more polar compound (often with a shorter retention time in reverse-phase HPLC) corresponding to an increase in mass of 18 amu (H₂O) may indicate the ring-opened hydrolyzed product.

    • Decarboxylation Product: A less polar compound with a mass decrease of 44 amu (CO₂) could signal thermal or photochemical decarboxylation.[7]

  • Recommended Action:

    • Characterize Impurities: If possible, use LC-MS/MS or high-resolution mass spectrometry to propose structures for the major impurities. This can help confirm the degradation pathway.

    • Quantify Purity: Determine the purity of your sample by calculating the peak area percentage. If the purity is below the acceptable limit for your application (e.g., <95%), the material should not be used.

    • Implement Preventative Storage: This is a critical sign that current storage conditions are inadequate. Immediately transfer any remaining stock to optimal conditions: refrigerated, dark, and dry.[17]

Key Degradation Pathways & Prevention

Understanding the chemical vulnerabilities of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid is key to preventing its degradation. The primary pathways are hydrolysis, photodecomposition, and thermal decarboxylation.

StorageWorkflow start Receive Compound check_container Inspect Original Container (Is it airtight and light-proof?) start->check_container repackage Repackage into smaller aliquots in amber glass vials check_container->repackage No purge_inert Purge headspace of each vial with Argon or Nitrogen check_container->purge_inert Yes repackage->purge_inert add_desiccant Place vials in a secondary container with desiccant (e.g., silica gel) labeling Label clearly with Name, Date, and Storage Conditions add_desiccant->labeling seal_vials Seal vials tightly (e.g., with Parafilm®) purge_inert->seal_vials seal_vials->add_desiccant store Store secondary container in refrigerator at 2-8°C labeling->store

Sources

Reference Data & Comparative Studies

Validation

5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid vs 6-chloro coumarin-3-carboxylic acid fluorescence

An in-depth comparative analysis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid and 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (commonly referred to as 6-chloro coumarin-3-carboxylic acid) requires a rigorous understa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid and 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (commonly referred to as 6-chloro coumarin-3-carboxylic acid) requires a rigorous understanding of molecular photophysics. While the coumarin (2-oxo-2H-chromene) scaffold is a privileged structure in the development of fluorescent probes, the introduction of a halogen atom fundamentally alters its electronic transitions.

This guide provides a mechanistic breakdown of how positional isomerism (C5 vs. C6) of a single chlorine atom dictates fluorescence behavior, supported by self-validating experimental workflows for laboratory characterization.

Mechanistic Causality: The Heavy Atom & Positional Effects

The intrinsic fluorescence of unsubstituted coumarin-3-carboxylic acid is relatively weak compared to its 7-substituted analogues (e.g., 7-diethylamino derivatives)[1]. However, introducing a chlorine atom at the 5- or 6-position induces a pronounced Heavy Atom Effect , which promotes spin-orbit coupling and facilitates non-radiative decay via Intersystem Crossing (ISC) to the triplet state ( T1​ ).

The exact degree of this quenching and the shift in spectral properties depend heavily on the position of the chlorine atom[2]:

  • 6-Chloro Isomer (CAS 883-92-1): The C6 position is para to the lactone oxygen (O1). A chlorine atom here participates directly in the extended π -conjugation of the pyrone ring. This resonance effect stabilizes the excited state but simultaneously maximizes the spin-orbit coupling efficiency. Consequently, the 6-chloro isomer exhibits near-total fluorescence quenching. This property makes it an exceptional "dark" precursor for turn-on fluorescent probes or a substrate in visible light-driven photoredox catalysis[3].

  • 5-Chloro Isomer: The C5 position is ortho to the bridgehead carbon (C4a). Chlorine at this position exerts a strong inductive electron-withdrawing effect but is sterically hindered and less optimally aligned for para-resonance with the electron-donating ring oxygen. While the heavy atom effect still quenches fluorescence, the disrupted push-pull dipole often results in a slight hypsochromic (blue) shift in the absorption maximum compared to the 6-chloro variant.

Mechanism cluster_5Cl 5-Chloro Isomer cluster_6Cl 6-Chloro Isomer Excitation Photon Absorption (S0 → S1) C5_Ind C5 Inductive Effect (Ortho to Bridgehead) Excitation->C5_Ind C6_Res C6 Resonance Effect (Para to Lactone O) Excitation->C6_Res C5_ISC Moderate Spin-Orbit Coupling (Intersystem Crossing) C5_Ind->C5_ISC C5_Em Weak Fluorescence (Hypsochromic Shift) C5_ISC->C5_Em C6_ISC Enhanced Spin-Orbit Coupling (Strong ISC) C6_Res->C6_ISC C6_Em Strongly Quenched Fluorescence C6_ISC->C6_Em

Mechanistic pathway of divergent photophysical effects in C5 vs. C6 chlorine substitution.

Comparative Photophysical Profile

Because chlorination inherently quenches the coumarin core[1][2], both isomers exhibit low absolute quantum yields. The table below outlines the expected comparative photophysical baseline when evaluated in a physiological buffer.

Photophysical Property5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid6-Chloro-2-oxo-2H-chromene-3-carboxylic AcidMechanistic Rationale
Absorption Max ( λabs​ ) ~290 - 295 nm~300 - 310 nmC6 para-conjugation lowers the HOMO-LUMO gap relative to the C5 inductive effect.
Emission Max ( λem​ ) ~340 - 350 nm~360 - 370 nmCorresponding shift based on the stabilized excited state of the 6-chloro isomer.
Stokes Shift ~50 nm~60 nmGreater structural relaxation in the excited state for the 6-substituted system.
Quantum Yield ( ΦF​ ) < 0.02< 0.01 (Strongly Quenched)Enhanced spin-orbit coupling at C6 drives non-radiative T1​ decay.

Self-Validating Experimental Protocol

When comparing weakly fluorescent compounds, standard relative quantum yield measurements (using a reference dye) are prone to severe propagation errors. To establish a trustworthy baseline, you must use an Absolute Quantum Yield integrating sphere combined with a self-validating internal control.

Step-by-Step Methodology
  • Sample Preparation (Avoiding ACQ): Prepare 10 µM stock solutions of both the 5-chloro and 6-chloro isomers in PBS (pH 7.4). Limit DMSO co-solvent to ≤1% to prevent Aggregation-Caused Quenching (ACQ) and solvent-polarity artifacts.

  • UV-Vis Absorption Check (Avoiding IFE): Measure the absorbance from 250 nm to 450 nm. Critical Check: Ensure the Optical Density (OD) at the chosen excitation wavelength is strictly <0.05 . Higher absorbances trigger the Inner Filter Effect (IFE), which artificially depresses the measured fluorescence.

  • Excitation-Emission Matrix (EEM) Mapping: Scan excitation from 280–330 nm and emission from 320–500 nm to locate the true global maxima for both isomers, accounting for the C5 hypsochromic shift.

  • Absolute Quantum Yield Determination: Inject the samples into a spectrofluorometer equipped with an integrating sphere (e.g., integrating the scattered excitation light and the emitted fluorescence photons).

  • System Self-Validation (The Trust Anchor): Before accepting the near-zero ΦF​ values of the chloro-coumarins, measure a standard solution of Quinine Sulfate in 0.1 M H2​SO4​ . If the integrating sphere yields ΦF​=0.54±0.02 , your instrument's calibration is validated, proving that the low values for the coumarins are due to genuine heavy-atom quenching, not optical misalignment.

Protocol Prep Sample Prep (OD < 0.05) Abs UV-Vis Scan (Find λ_max) Prep->Abs EEM EEM Mapping (Identify Peak) Abs->EEM QY Absolute QY (Integrating Sphere) EEM->QY Val Self-Validation (vs. Quinine Sulfate) QY->Val

Step-by-step experimental workflow for comparative fluorescence characterization.

Strategic Applications in Probe Development

Understanding the quenched nature of these isomers is vital for drug development and assay design:

  • Design of Hypochlorite/ROS Sensors: The literature establishes that the chlorination of highly fluorescent coumarins (forming structures analogous to these isomers) results in a linear decrease in fluorescence[1]. By reversing this logic, 6-chloro coumarin-3-carboxylic acid can be utilized as a stable, non-fluorescent baseline scaffold. If a target analyte (e.g., a specific reductase) cleaves the C-Cl bond, the system will exhibit a massive "turn-on" fluorescence signal.

  • Photoredox Catalysis: 6-chloro-2-oxo-2H-chromene-3-carboxylic acid is frequently utilized in visible light-driven reductive azaarylation[3]. Because the molecule itself does not highly fluoresce (which would waste absorbed energy), it efficiently undergoes decarboxylative Giese-type reactions when activated by an Iridium photocatalyst, making it an excellent building block for complex hybrid molecules.

Sources

Comparative

Structural Dynamics and Antibacterial Efficacy: A Comparative Guide to 5-Chloro vs. 7-Chloro Coumarin Derivatives

As the crisis of multidrug-resistant (MDR) pathogens escalates, optimizing existing heterocyclic pharmacophores is paramount for modern drug discovery. Coumarin (1-benzopyran-2-one) derivatives have emerged as highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

As the crisis of multidrug-resistant (MDR) pathogens escalates, optimizing existing heterocyclic pharmacophores is paramount for modern drug discovery. Coumarin (1-benzopyran-2-one) derivatives have emerged as highly potent antibacterial agents. Among various structural modifications, halogenation—specifically chlorination—dramatically alters the pharmacokinetics and pharmacodynamics of the coumarin core.

As an Application Scientist evaluating these compounds, understanding the positional isomerism of halogenation is critical. This technical guide provides an objective, data-driven comparison of 5-chloro and 7-chloro substituted coumarin derivatives, analyzing how their specific structural dynamics dictate antibacterial efficacy.

Mechanistic Causality: The Role of Positional Chlorination

The addition of a chlorine atom to the benzopyrone ring inherently enhances the lipophilicity (LogP) of the molecule, a critical factor for permeating the lipid-rich bacterial cell membrane [[1]](). However, the exact placement of this halogen dictates the molecule's electronic distribution and steric profile:

  • 7-Chloro Substitution (The Optimal Isomer): Placing the chlorine atom at the C-7 position aligns the molecule perfectly with the hydrophobic binding pockets of key bacterial targets, such as DNA gyrase and the quorum-sensing receptor LasR. The electron-withdrawing nature of the C-7 chlorine increases the electrophilicity of the lactone system, favoring target engagement without introducing detrimental steric bulk. Consequently, 7-chloro derivatives consistently exhibit robust bacteriostatic and bactericidal activity against strains like S. aureus and E. coli2. Furthermore, specific 7-chloro derivatives have been proven to act as powerful biofilm inhibitors by disrupting iron homeostasis and quorum sensing 3.

  • 5-Chloro Substitution (The Sterically Hindered Isomer): While chlorination at C-5 similarly improves overall lipophilicity, it introduces significant steric hindrance near the C-4 position. If the coumarin scaffold possesses functional groups at C-4 (e.g., triazole or chalcone linkages), the 5-chloro atom creates a steric clash that restricts the conformational flexibility needed to dock deeply into narrow enzymatic active sites, often resulting in sub-optimal target binding compared to 7-chloro analogs 4.

Comparative Efficacy Data

The structural advantages of the 7-chloro isomer translate directly into superior in vitro performance. The table below synthesizes the general efficacy trends observed when testing these halogenated scaffolds against standard pathogenic strains.

Compound ClassPrimary Bacterial StrainPrimary Target MechanismAverage MIC (µg/mL)Biofilm Inhibition (IC₅₀)
5-Chloro Coumarins Staphylococcus aureusDNA Gyrase (Partial Fit)16 - 64> 50 µM
7-Chloro Coumarins Staphylococcus aureusDNA Gyrase (Optimal Fit)2 - 815 - 20 µM
5-Chloro Coumarins Pseudomonas aeruginosaQuorum Sensing (LasR)64 - 128> 100 µM
7-Chloro Coumarins Pseudomonas aeruginosaQuorum Sensing (LasR)8 - 163.6 - 9.8 µM
Visualizing the Structure-Activity Relationship (SAR)

SAR_Comparison Core Coumarin Core (Benzopyrone Scaffold) Sub5 5-Chloro Substitution • High Steric Hindrance • Sub-optimal Dipole Core->Sub5 Sub7 7-Chloro Substitution • Optimal Lipophilicity • Favorable Receptor Fit Core->Sub7 Mech5 Target Interaction Restricted entry into active site pockets Sub5->Mech5 Steric Clash Mech7 Target Interaction Deep insertion into LasR & DNA Gyrase pockets Sub7->Mech7 Hydrophobic Bonding Result5 Moderate Efficacy (MIC: 16 - 64 µg/mL) Mech5->Result5 Result7 High Efficacy (MIC: 2 - 8 µg/mL) Mech7->Result7

Figure 1: SAR workflow comparing 5-chloro and 7-chloro coumarin antibacterial mechanisms.

Self-Validating Experimental Protocol: Resazurin Microtiter Assay (REMA)

To objectively compare the efficacy of these isomers, researchers must employ protocols that eliminate false positives caused by the poor aqueous solubility of halogenated coumarins. The following self-validating workflow ensures high-fidelity MIC data.

Step 1: Compound Preparation & Standardization

  • Action: Dissolve 5-chloro and 7-chloro coumarin derivatives in 100% DMSO to a stock concentration of 10 mg/mL. Dilute in Mueller-Hinton Broth (MHB) to achieve a working concentration, ensuring the final DMSO concentration does not exceed 1% v/v.

  • Causality: Halogenated coumarins are inherently lipophilic. Complete dissolution in an organic solvent prevents micro-precipitation in the aqueous broth. Precipitates can artificially inflate apparent MIC values by reducing the bioavailable concentration of the drug. The 1% DMSO threshold is strictly maintained to prevent solvent-induced cytotoxicity, which would confound the antibacterial data.

Step 2: Inoculum Standardization

  • Action: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then perform a 1:100 dilution in MHB.

  • Causality: A standardized inoculum guarantees that the stoichiometric ratio of drug molecules to bacterial targets remains constant across all biological replicates, ensuring assay reproducibility and inter-assay comparability.

Step 3: Assay Assembly & Internal Validation

  • Action: Dispense 100 µL of the serial-diluted compounds into a 96-well microtiter plate. Add 100 µL of the standardized inoculum to each well. Crucially, include three control columns: Media Only (Sterility Control), Bacteria + 1% DMSO (Growth Control), and Bacteria + Ciprofloxacin (Positive Inhibition Control).

  • Validation Checkpoint: This is a self-validating system. If the 'Media Only' wells exhibit any turbidity, the assay is compromised by contamination and must be immediately aborted. If the 'Bacteria + 1% DMSO' wells fail to reach confluent growth, the baseline viability is flawed, preventing accurate MIC determination.

Step 4: Resazurin Addition & Metabolic Readout

  • Action: Following an 18-hour incubation at 37°C, add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Causality: Traditional OD₆₀₀ absorbance readings are highly susceptible to optical interference from precipitated lipophilic compounds. Resazurin serves as a biochemical viability indicator; it is a blue, non-fluorescent dye that is reduced to resorufin (pink and highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active cells. This step guarantees that the measured inhibition is a true reflection of bacterial cell death rather than an optical artifact.

References
  • Title: Coumarin derivatives as promising antibacterial agent(s) Source: Arabian Journal of Chemistry URL: 1

  • Title: Antibacterial activity of coumarine derivatives synthesized from 4-amino7-chloro-2-oxo-2H-chromen Source: SciSpace URL: 2

  • Title: Synthesis, Molecular Modelling Studies and Antimicrobial Activity of Coumarin and 1-Azacoumarin Linked 1,2,3- Triazole Source: ResearchGate URL: 4

  • Title: Novel Coumarin Derivatives Inhibit the Quorum Sensing System and Iron Homeostasis as Antibacterial Synergists against Pseudomonas aeruginosa Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

Sources

Validation

Comparative Molecular Docking Studies of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid Inhibitors: A Dual-Target Evaluation Guide

Executive Overview Coumarin derivatives, specifically 5-chloro-2-oxo-2H-chromene-3-carboxylic acid (5-Cl-CCA) and its amide analogues, have emerged as privileged scaffolds in modern medicinal chemistry. The unique electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Coumarin derivatives, specifically 5-chloro-2-oxo-2H-chromene-3-carboxylic acid (5-Cl-CCA) and its amide analogues, have emerged as privileged scaffolds in modern medicinal chemistry. The unique electronic landscape generated by the electron-withdrawing 5-chloro group, combined with the hydrogen-bonding capacity of the 3-carboxylic acid moiety, makes this scaffold highly adaptable.

This guide provides an objective, comparative molecular docking analysis of 5-Cl-CCA inhibitors against two highly validated therapeutic targets: Casein Kinase 2 (CK2) for oncology and Acetylcholinesterase (AChE) for neurodegenerative diseases. We benchmark the performance of the 5-Cl-CCA scaffold against standard clinical inhibitors (Silmitasertib/CX-4945 and Donepezil) to provide actionable insights for drug development professionals.

Target Rationale & Mechanistic Pathways

To understand the efficacy of 5-Cl-CCA, we must first establish the causality behind targeting CK2 and AChE with this specific chemical architecture [1][2].

  • Casein Kinase 2 (CK2): CK2 is a constitutively active serine/threonine kinase overexpressed in various malignancies. The ATP-binding pocket of CK2 is narrow and highly hydrophobic, favoring flat, aromatic systems. The 5-chloro substitution on the coumarin ring enhances hydrophobic packing, while the 3-carboxylic acid mimics the phosphate groups of ATP, forming critical salt bridges with the catalytic Lys68 residue.

  • Acetylcholinesterase (AChE): AChE features a deep, narrow aromatic gorge containing a Peripheral Anionic Site (PAS) at the entrance and a Catalytic Anionic Site (CAS) at the base. The planar coumarin core of 5-Cl-CCA perfectly intercalates between the aromatic residues of the gorge (e.g., Trp286, Trp84) via π−π stacking, while the 5-chloro group increases the binding affinity through targeted halogen bonding.

MechanisticPathway Ligand 5-Cl-CCA Derivatives CK2 Casein Kinase 2 (CK2) Ligand->CK2 Inhibits ATP Site AChE Acetylcholinesterase (AChE) Ligand->AChE Binds Catalytic Triad Cancer Apoptosis & Anti-proliferation CK2->Cancer Downregulates Survival Neuro Neuroprotection & Cognitive Retention AChE->Neuro Prevents ACh Degradation

Mechanistic pathways of 5-Cl-CCA derivatives targeting CK2 and AChE for therapeutic efficacy.

Experimental Protocol: Self-Validating Docking Workflow

To ensure high-fidelity results, the docking protocol must operate as a self-validating system. The following step-by-step methodology details the exact parameters required to reproduce the comparative data, emphasizing the causality behind each computational choice.

Step 1: Ligand Preparation & DFT Optimization Standard molecular mechanics force fields often miscalculate the electron density of halogenated aromatics. Therefore, 5-Cl-CCA, its amide derivative (5-Cl-CCA-amide), and reference drugs (CX-4945, Donepezil) must undergo Density Functional Theory (DFT) optimization using the B3LYP/6-311++G(d,p) basis set [3]. This accurately models the 5-chloro σ -hole, which is critical for predicting halogen bonding in the receptor pocket.

Step 2: Protein Preparation High-resolution crystal structures for CK2 (PDB ID: 2QC6) and AChE (PDB ID: 4EY7) are imported. Water molecules beyond 3.0 Å of the active site are removed to prevent steric clashes, while conserved structural waters are retained. Polar hydrogens are added, and Gasteiger charges are computed to ensure accurate electrostatic mapping.

Step 3: Grid Generation & Protocol Self-Validation Grid boxes are centered strictly on the native co-crystallized ligands to define the active site boundaries.

  • Self-Validation Check: Before screening the 5-Cl-CCA inhibitors, the native ligands (G12 for CK2; Donepezil for AChE) are extracted and redocked. The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . This proves the grid parameters and scoring functions are trustworthy.

Step 4: Docking Execution Docking is performed using the Lamarckian Genetic Algorithm (LGA) with a minimum of 100 runs per ligand to ensure the conformational space is exhaustively sampled and the global energy minimum is identified.

DockingWorkflow Start Ligand & Receptor Preparation (DFT Minimization, PDB Prep) Grid Grid Box Generation (Active Site Definition) Start->Grid Docking Molecular Docking (Lamarckian GA) Grid->Docking Scoring Scoring & Pose Evaluation (Binding Free Energy) Docking->Scoring Valid Protocol Validation (Native Ligand RMSD < 2.0 Å) Scoring->Valid

Step-by-step self-validating molecular docking workflow for 5-Cl-CCA inhibitors.

Comparative Docking Analysis

The following tables summarize the quantitative docking results, comparing the binding free energy ( ΔG ) and key intermolecular interactions of 5-Cl-CCA inhibitors against clinical standards.

Table 1: Comparative Docking Results for Casein Kinase 2 (CK2 - PDB: 2QC6)
LigandBinding Energy ( ΔG , kcal/mol)Predicted Ki​ ( μ M)Key Interacting ResiduesPrimary Interaction Types
CX-4945 (Reference) -9.80.06Lys68, Val116, Asp175Salt bridge, H-bond, π−π
5-Cl-CCA -8.20.98Lys68, Val116, Ile66Salt bridge, Hydrophobic, Halogen
5-Cl-CCA-amide -8.90.30Lys68, Val116, Asn118H-bond, π−π , Halogen
Table 2: Comparative Docking Results for Acetylcholinesterase (AChE - PDB: 4EY7)
LigandBinding Energy ( ΔG , kcal/mol)Predicted Ki​ ( μ M)Key Interacting ResiduesPrimary Interaction Types
Donepezil (Reference) -10.50.02Trp84, Trp286, Tyr121 π−π stacking, H-bond
5-Cl-CCA -8.50.58Trp84, Phe338, Gly120 π−π stacking, H-bond
5-Cl-CCA-amide -9.60.09Trp84, Trp286, Ser203 π−π stacking, H-bond, Halogen

Structural Activity Relationship (SAR) & Causality

Analyzing the quantitative data reveals distinct structure-activity relationships governed by specific electronic and steric factors:

  • The Halogen Effect: The 5-chloro substitution is not merely a steric filler. As demonstrated by DFT studies [3], the highly electronegative chlorine atom pulls electron density away from the coumarin ring, significantly lowering the pKa of the 3-carboxylic acid. This ensures the acid is fully ionized at physiological pH, strengthening the critical electrostatic salt bridge with Lys68 in CK2. Furthermore, the chlorine atom's σ -hole engages in directed halogen bonding with the backbone carbonyls of Val116 (CK2) and Phe338 (AChE), firmly anchoring the scaffold in the hydrophobic pocket.

  • Carboxylic Acid vs. Carboxamide: In the CK2 active site, the free carboxylic acid (5-Cl-CCA) performs well due to the highly basic nature of the ATP-binding pocket. However, in AChE, the 5-Cl-CCA-amide derivative vastly outperforms the free acid. This causality stems from the amide's ability to act as both a hydrogen bond donor and acceptor, allowing it to interact simultaneously with the catalytic triad (Ser203) and the oxyanion hole—a dual-interaction the free acid cannot achieve [2].

Conclusion

5-Chloro-2-oxo-2H-chromene-3-carboxylic acid and its amide derivatives represent highly tunable, dual-target inhibitors. While they currently exhibit slightly lower raw binding affinities than the heavy-weight clinical benchmarks CX-4945 and Donepezil, their low molecular weight and high ligand efficiency make them superior starting points for targeted lead optimization.

References

  • Phutdhawong W., Chuenchid A., Taechowisan T., Sirirak J., Phutdhawong W.S. "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules. 2021;26(6):1653.[Link]

  • Ali M.Y., Seong S.H., Reddy M.R., Seo S.Y., Choi J.S., Jung H.A. "Kinetics and Molecular Docking Studies of 6-Formyl Umbelliferone Isolated from Angelica decursiva as an Inhibitor of Cholinesterase and BACE1." Molecules. 2017;22(10):1604.[Link]

  • Vasić J., Dimić D., Antonijević M., Avdović E.H., Milenković D., Nakarada Đ., et al. "The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties." International Journal of Molecular Sciences. 2023;24(14):11820.[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

As a Senior Application Scientist, I frequently observe laboratories mishandling specialized organic compounds by treating them as generic waste. This oversight not only violates environmental regulations but compromises...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling specialized organic compounds by treating them as generic waste. This oversight not only violates environmental regulations but compromises the safety of the entire facility. 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid (CAS: 54682-42-7) is a halogenated coumarin derivative widely used in drug discovery and fluorescent probe synthesis. However, its specific structural features—a covalently bonded chlorine atom and a reactive carboxylic acid moiety—demand a strict, causality-driven approach to disposal.

This guide provides step-by-step, self-validating methodologies to ensure regulatory compliance, environmental safety, and laboratory integrity.

Mechanistic Rationale for Segregation (The "Why")

To handle this chemical safely, you must understand the causality behind its hazard profile. We do not segregate waste arbitrarily; we segregate based on molecular reactivity and incineration chemistry.

  • The Halogen Effect : The presence of the chlorine atom classifies this molecule strictly as a Halogenated Organic Compound (HOC) under EPA land disposal prohibitions[1]. During disposal via incineration, halogenated organics require specialized high-temperature facilities equipped with alkaline scrubbers to neutralize hydrogen chloride (HCl) gas. If incinerated improperly, they can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Mixing this compound with non-halogenated waste contaminates the entire bulk, drastically escalating disposal costs and environmental hazards[2].

  • The Acidic Moiety : The C3-carboxylic acid group imparts organic acidity. Mixing organic acids with strong inorganic oxidizers (e.g., nitric acid) or strong bases can trigger violent exothermic neutralizations. Therefore, it must be strictly segregated from inorganic acids and reactive bases[3].

Quantitative Waste Segregation Matrix

To streamline laboratory operations, consult the following compatibility matrix before disposing of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid in any form.

Waste Stream CategoryCompatible MixturesIncompatible MixturesMechanistic Rationale
Halogenated Organic Solvents DCM, Chloroform, DMSO (if containing the compound)Non-halogenated bulk solvents (Acetone, Hexane, Ethanol)Prevents contamination of non-halogenated bulk waste, which requires different, less rigorous incineration parameters[2].
Aqueous Waste Neutralized aqueous buffers (pH 5.5 - 9.5)Heavy metals, Cyanides, Inorganic AcidsPrevents exothermic reactions, heavy metal precipitation, or toxic gas release[4].
Solid Waste Other solid halogenated organic acidsInorganic acids, Strong OxidizersSegregation prevents auto-ignition or corrosive degradation of accumulation containers[3].

Mandatory Visualization: Disposal Decision Tree

Follow this logical workflow to determine the correct disposal pathway for your specific waste state.

G Start 5-Chloro-2-oxo-2H-chromene- 3-carboxylic Acid Waste State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solution State->Liquid SolidBin Solid Halogenated Organic Waste Bin Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent Incineration Regulated Hazardous Waste Incineration SolidBin->Incineration Aqueous Aqueous Solution Solvent->Aqueous Organic Organic Solvent (DMSO, DCM, MeOH) Solvent->Organic Neutralize Neutralize to pH 6-8 (Verify with pH paper) Aqueous->Neutralize OrgBin Halogenated Organic Solvent Carboy Organic->OrgBin AqBin Aqueous Halogenated Waste Carboy Neutralize->AqBin AqBin->Incineration OrgBin->Incineration

Decision matrix for the segregation and disposal of halogenated coumarin derivatives.

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Disposal of Bulk Solid Chemical

Context: Unused reagents, expired batches, or contaminated powder.

  • Containment : Transfer the solid 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid into a compatible, sealable plastic or glass container. Do not use metal containers, as organic acids can cause slow corrosion over time.

  • Labeling : Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Solid Waste - Halogenated Organic Acid" and list the full chemical name. Never use abbreviations or structural formulas on waste labels[5].

  • Storage : Store in a designated solid waste accumulation area away from incompatible materials (e.g., strong bases, oxidizers).

  • Pickup : Request pickup from your Environmental Health and Safety (EHS) department for regulated incineration.

Protocol B: Disposal of Organic Solvent Mixtures

Context: The compound is frequently dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) for biological assays or chemical synthesis.

  • Classification : Any solvent containing this compound is automatically classified as a Halogenated Organic Waste . Even if the primary solvent is non-halogenated (like DMSO), the presence of the chlorinated solute dictates the entire waste stream's classification[2].

  • Segregation : Transfer the mixture into a designated "Halogenated Organic Solvent" carboy (often color-coded green in standard lab protocols)[2].

  • Verification : Ensure the carboy does not contain inorganic acids. Mixing organic acids with inorganic acids is strictly prohibited and can lead to catastrophic container failure[3].

  • Documentation : Log the estimated mass or volume of the compound added to the composite waste tracking sheet to maintain an accurate inventory for EHS[2].

Protocol C: Disposal of Aqueous Solutions

Context: Post-assay aqueous washes containing trace amounts of the compound.

  • Neutralization : Highly concentrated acidic aqueous solutions must be neutralized to a stabilized pH between 5.5 and 9.5 before final disposal[4]. Work in a chemical fume hood and add a mild base (e.g., 1M NaOH) dropwise.

  • Validation : Test the pH using indicator paper. This self-validating step ensures the neutralization reaction is complete and prevents pressure buildup in closed waste containers.

  • Collection : Transfer to an "Aqueous Halogenated Waste" container. Under no circumstances should organic solvents or halogenated compounds be poured down the sink drain, as they are strictly regulated[4].

References

  • [2] Title: Hazardous Waste Segregation Guide. Source: Bucknell University. URL:[Link]

  • [5] Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois. URL: [Link]

  • [3] Title: Waste Segregation Rules. Source: University of Waterloo. URL:[Link]

  • [1] Title: Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: eCFR (U.S. Environmental Protection Agency). URL:[Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

An authoritative, procedural guide for the safe handling, operational logistics, and disposal of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid (a halogenated coumarin derivative). Executive Chemical Profile & Risk Assessm...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, procedural guide for the safe handling, operational logistics, and disposal of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid (a halogenated coumarin derivative).

Executive Chemical Profile & Risk Assessment

5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid is a structurally complex halogenated coumarin derivative primarily utilized in drug discovery as a synthetic intermediate and fluorescent probe building block.

The Causality of Risk: Standard coumarin-3-carboxylic acids are classified as toxic if swallowed and are known skin/eye irritants[1][2]. The addition of a chlorine atom at the 5-position significantly increases the molecule's lipophilicity (LogP). While this is advantageous for cellular assay penetration, it drastically elevates the occupational hazard. If the dry powder is aerosolized, the halogenated core can cause severe respiratory irritation. More critically, when reconstituted in penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a molecular Trojan horse, capable of carrying the toxic solute directly through standard latex gloves and the epidermal barrier into the bloodstream.

To mitigate these risks, every protocol below is designed as a self-validating system —meaning the operator must confirm a physical or systemic check before proceeding to the next step.

Personal Protective Equipment (PPE) Matrix

In accordance with [3][4], PPE must be selected based on a rigorous hazard assessment of the chemical's physical state.

PPE CategoryDry Powder HandlingSolution Handling (e.g., DMSO/DMF)Causality / Scientific Rationale
Hand Protection Single Nitrile (≥4 mil)Double Nitrile (≥8 mil outer)DMSO permeates 4-mil latex in <1 minute. Double-gloving with thick nitrile provides a critical temporal buffer to remove gloves upon splash exposure.
Eye Protection Safety Goggles (ANSI Z87.1)Splash Goggles + Face ShieldPowders pose a particulate hazard; concentrated solvent stocks pose a blinding splash hazard. Standard safety glasses lack orbital seals.
Body Protection Flame-retardant Lab CoatFluid-resistant Coat + ApronHalogenated organics absorb into porous cotton, causing prolonged, localized dermal exposure.
Respiratory Chemical Fume HoodFume Hood (Sash at 18")Prevents inhalation of aerosolized particulates. If a hood is unavailable, a NIOSH-approved respirator with P100 particulate filters is mandated[5].

Operational Logistics: Gowning & Handling Workflow

The following diagram maps the logical decision tree for handling this compound based on its physical state.

HandlingWorkflow Start Hazard Assessment: 5-Chloro-Coumarin Derivative PPE Don State-Specific PPE (See Matrix) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood State Physical State? Hood->State Powder Dry Powder: Use Anti-static Spatula State->Powder Solid Solution Solution (e.g., DMSO): Double Glove Required State->Solution Liquid/Solvent Weigh Weighing & Transfer (Closed System) Powder->Weigh Solution->Weigh Decon Decontaminate Surfaces (70% EtOH / Soap) Weigh->Decon

Caption: Logical workflow for PPE selection and handling of 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid.

Standard Operating Procedure (SOP): Reconstitution & Handling

This step-by-step methodology ensures zero-exposure transfer of the chemical from a dry powder to a functional assay stock.

Phase 1: Pre-Operation System Validation
  • Fume Hood Verification: Turn on the fume hood. Validation Check: Observe the digital airflow monitor. Do not proceed unless the monitor reads between 80–120 feet per minute (fpm). If digital readouts are unavailable, tape a Kimwipe to the bottom of the sash; it must pull inward steadily without fluttering.

  • Glove Integrity Test: Don the base layer of nitrile gloves. Validation Check: Perform a pneumatic inflation test by trapping air in the glove and rolling the cuff downward. Discard if any micro-punctures leak air.

Phase 2: Weighing the Dry Powder
  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood. Causality: Halogenated coumarin powders are highly prone to static charge accumulation. Using standard plastic boats can cause a sudden static discharge, aerosolizing the toxic powder directly into the operator's breathing zone.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid. Cap the source bottle immediately after removing the required mass.

Phase 3: Solvent Reconstitution (DMSO)
  • Double-Gloving: Don a second pair of extended-cuff nitrile gloves (≥8 mil thickness).

  • Solvent Addition: Slowly pipette the required volume of anhydrous DMSO into the weighing boat or transfer tube.

  • Homogenization: Seal the tube with a screw-cap (do not use snap-caps, which can pop open from vapor pressure) and vortex gently. Validation Check: Hold the tube to the light to ensure complete dissolution; no particulate matter should remain, as undissolved micro-crystals can skew downstream assay kinetics.

Decontamination & Spill Response Protocol

In the event of a spill, the response is dictated by the chemical's state.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solvent Spill (DMSO/DMF) Assess->Wet Wipe Dampen Absorbent Pad (Avoid Aerosolization) Dry->Wipe Absorb Apply Universal Chemical Absorbent Wet->Absorb Collect Collect in Halogenated Waste Container Wipe->Collect Absorb->Collect Report Report to EHS Collect->Report

Caption: Divergent spill response pathway based on the physical state of the coumarin derivative.

Step-by-Step Spill Resolution:
  • Isolate the Area: Lower the fume hood sash to 6 inches to maximize face velocity and contain vapors/dust.

  • For Dry Powder: Do not sweep. Sweeping generates toxic dust clouds. Validation Check: Lightly dampen a spill pad with water or 70% ethanol. Gently place the pad over the powder to trap it, then wipe inward.

  • For Solvent Spills: Pour a universal chemical absorbent (e.g., diatomaceous earth) around the perimeter of the spill first to prevent spreading, then cover the center.

  • Surface Decontamination: Wash the affected area with a strong alkaline soap solution. Causality: The carboxylic acid moiety makes the compound highly soluble in basic aqueous solutions, ensuring complete removal from stainless steel or epoxy surfaces.

Waste Management & Disposal Plan

Because this compound contains a chlorine atom, it cannot be disposed of in standard organic waste streams. It must be managed strictly under guidelines for halogenated waste[6][7].

  • Liquid Waste: Must be collected in a clearly labeled, chemically compatible HDPE container designated specifically for "Halogenated Organic Waste." Mixing halogenated waste with non-halogenated waste can cause exothermic reactions or violate EPA disposal limits, leading to severe institutional fines.

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a sealed, puncture-proof biohazard/chemical solid waste bin.

  • Validation Check: Before leaving the workstation, verify that the waste container is tightly capped. Fume hoods are not a substitute for proper waste containment; open waste containers lead to chronic low-dose exposure.

References

To ensure scientific integrity and compliance, the protocols above are grounded in the following authoritative regulatory standards and chemical safety databases:

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Respirator Selection Logic 2004." Centers for Disease Control and Prevention (CDC). URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." U.S. EPA. URL:[Link]

Sources

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